TNAP-IN-1
説明
a tissue-nonspecific alkaline phosphatase inhibitor; structure in first source
特性
IUPAC Name |
2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPHTPWUXNQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TNAP-IN-1: A Selective Inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme implicated in a variety of physiological and pathological processes, most notably in bone mineralization and soft tissue calcification. Its dysregulation is associated with several disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of TNAP-IN-1, a potent and selective small-molecule inhibitor of TNAP. We will delve into its biochemical profile, detail relevant experimental methodologies for its characterization, and explore its impact on key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to TNAP and the Rationale for Selective Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a member of the alkaline phosphatase family of enzymes, which catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] Unlike its tissue-specific counterparts, TNAP is ubiquitously expressed, with high concentrations found in bone, liver, and kidney.[1] A primary function of TNAP is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[2] By regulating PPi levels, TNAP plays a crucial role in the proper deposition of hydroxyapatite (B223615) crystals in the bone matrix.[2]
However, the activity of TNAP is a double-edged sword. While essential for skeletal health, its overexpression or dysregulation in other tissues can lead to pathological soft tissue calcification, a hallmark of various cardiovascular and renal diseases.[2] Consequently, the development of selective TNAP inhibitors has emerged as a promising therapeutic strategy to mitigate the detrimental effects of ectopic calcification. This compound is one such inhibitor that has demonstrated significant potency and selectivity.
Biochemical Profile of this compound
This compound, with the chemical name 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide, is a small molecule inhibitor of TNAP.[3]
Mechanism of Action
Kinetic studies have revealed that this compound acts as an uncompetitive or allosteric inhibitor. This mode of inhibition suggests that this compound does not bind to the active site of the enzyme but rather to the enzyme-substrate complex, providing a distinct mechanism for modulating TNAP activity.
Inhibitory Potency and Selectivity
This compound is a potent inhibitor of TNAP with a reported IC50 value of 0.19 μM.[3] Its selectivity is a key attribute, as it shows minimal inhibitory activity against other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: Inhibitory Activity of Selected TNAP Inhibitors
| Inhibitor | Target | IC50 | Selectivity Profile | Reference |
| This compound | TNAP | 0.19 µM | Selective over IAP and PLAP. | [3] |
| SBI-425 | TNAP | 16 nM | Highly selective over IAP and PLAP. | [3] |
| DS-1211 | TNAP | 3.4 nM | ~460-fold selective over IAP, ~1030-fold selective over PLAP. |
Experimental Protocols
General Synthesis of Aryl Sulfonamides (this compound)
Workflow for Aryl Sulfonamide Synthesis
Caption: General synthesis workflow for aryl sulfonamides like this compound.
Methodology:
-
Formation of Aryl Sulfonyl Chloride: An appropriate arylboronic acid is reacted with a sulfur dioxide surrogate in the presence of a palladium catalyst to form the corresponding aryl sulfonyl chloride.
-
Amination: The resulting aryl sulfonyl chloride is then reacted with the desired amine (in the case of this compound, 3-aminoquinoline) in the presence of a base to yield the final aryl sulfonamide product.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
TNAP Enzyme Inhibition Assay (Colorimetric)
This protocol describes a standard colorimetric assay to determine the inhibitory activity of compounds against TNAP using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Experimental Workflow for TNAP Inhibition Assay
Caption: Workflow for a colorimetric TNAP enzyme inhibition assay.
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the TNAP enzyme solution to each well, followed by the diluted inhibitor or DMSO (for control wells).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Screening (HTS) of TNAP Inhibitors (Chemiluminescent)
For screening large compound libraries, a chemiluminescent assay offers higher sensitivity and is more amenable to automation.
Methodology:
This assay utilizes a dioxetane-based substrate that, upon dephosphorylation by TNAP, generates a light-emitting product. The intensity of the luminescence is proportional to the enzyme activity.
-
Assay Preparation: The assay is typically performed in 384-well plates. The assay buffer, TNAP enzyme, and the chemiluminescent substrate are prepared.
-
Compound Dispensing: Test compounds are dispensed into the assay plates.
-
Enzyme Addition: A solution of TNAP is added to all wells.
-
Substrate Addition and Incubation: The chemiluminescent substrate is added to initiate the reaction. The plate is incubated at room temperature.
-
Signal Detection: After a set incubation time, the luminescence is measured using a suitable plate reader.
-
Data Analysis: The data is analyzed to identify compounds that significantly reduce the luminescent signal, indicating inhibition of TNAP activity.
Signaling Pathways and Cellular Effects
TNAP is a key player in several signaling pathways, primarily through its ability to regulate the extracellular concentrations of various phosphorylated molecules.
Mineralization Pathway
TNAP is central to the process of bone mineralization by hydrolyzing PPi, a potent inhibitor of hydroxyapatite crystal formation.
Caption: TNAP's role in the bone mineralization pathway.
In this pathway, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) generates PPi from ATP. TNAP then hydrolyzes PPi into inorganic phosphate (Pi), which is a necessary component for the formation of hydroxyapatite crystals and subsequent bone mineralization. This compound, by inhibiting TNAP, leads to an accumulation of PPi, thereby inhibiting mineralization. This is therapeutically beneficial in cases of pathological soft tissue calcification.
Purinergic Signaling
TNAP also modulates purinergic signaling by dephosphorylating extracellular adenosine (B11128) triphosphate (ATP) and its derivatives (ADP and AMP) to adenosine.
Caption: Modulation of purinergic signaling by TNAP.
Extracellular ATP is a signaling molecule that activates P2 receptors. TNAP, along with other ectonucleotidases, sequentially dephosphorylates ATP to ADP, AMP, and finally to adenosine. Adenosine, in turn, activates P1 receptors, often mediating opposing cellular responses to ATP. By inhibiting TNAP, this compound can alter the balance of ATP and adenosine, thereby influencing a wide range of physiological processes, including inflammation and neurotransmission.[4]
Conclusion
This compound is a valuable chemical probe for studying the multifaceted roles of TNAP in health and disease. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting pathological calcification and other disorders associated with TNAP dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of TNAP inhibition. As our understanding of TNAP's functions continues to expand, selective inhibitors like this compound will undoubtedly play a crucial role in translating this knowledge into clinical applications.
References
The Role of TNAP-IN-1 in Soft Tissue Calcification Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soft tissue calcification, the pathological deposition of calcium phosphate (B84403) crystals in tissues such as arteries, heart valves, and skin, is a significant contributor to the morbidity and mortality associated with various diseases, including atherosclerosis, chronic kidney disease, and diabetes. A key enzyme implicated in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP promotes mineralization primarily by hydrolyzing pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite (B223615) crystal formation. Consequently, inhibiting TNAP has emerged as a promising therapeutic strategy to prevent or reverse soft tissue calcification. This technical guide focuses on TNAP-IN-1, a representative small molecule inhibitor of TNAP, and its application in soft tissue calcification research. We will delve into its mechanism of action, relevant signaling pathways, and provide a compendium of quantitative data and detailed experimental protocols for its use in both in vitro and in vivo models.
Mechanism of Action of TNAP in Soft Tissue Calcification
TNAP is a cell-surface enzyme that plays a crucial role in regulating the local balance of inorganic phosphate (Pi) and pyrophosphate (PPi).[1][2][3] Under normal physiological conditions, PPi prevents the spontaneous precipitation of calcium and phosphate.[2] However, in pathological states associated with soft tissue calcification, TNAP expression and activity are often upregulated.[3][4][5] TNAP hydrolyzes PPi into two molecules of Pi. This action has a dual pro-calcific effect: it depletes the local concentration of the mineralization inhibitor PPi and simultaneously increases the concentration of Pi, a building block of hydroxyapatite crystals.[1][2]
Key Signaling Pathways
The regulation of TNAP and its role in calcification are integrated into a complex network of signaling pathways. A central pathway involves the metabolism of extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP).
Extracellular ATP is released by cells under stress and can be hydrolyzed by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) to generate PPi and adenosine monophosphate (AMP). While PPi directly inhibits calcification, its levels are controlled by TNAP. Concurrently, AMP is converted to the anti-inflammatory and anti-calcific molecule adenosine by ecto-5'-nucleotidase (CD73). TNAP can also hydrolyze AMP, thereby reducing the production of protective adenosine. Thus, the interplay between ENPP1, TNAP, and CD73 critically determines the local pro- or anti-calcific environment.
Quantitative Data for this compound (SBI-425)
The following tables summarize key quantitative data for the potent and selective TNAP inhibitor, SBI-425, a compound representative of the this compound class.
| In Vitro Activity | |
| Parameter | Value |
| IC50 vs. human TNAP | 16 nM[6] |
| In Vivo Efficacy in a Warfarin-Induced Rat Model of Vascular Calcification | |
| Animal Model | Sprague-Dawley Rats |
| Induction of Calcification | Warfarin (B611796) (3 mg/g in food) and Vitamin K1 (1.5 mg/g in food) for 7 weeks[2] |
| Treatment | SBI-425 (10 mg/kg/day, daily administration) for 7 weeks[7][8] |
| Parameter | Vehicle Control |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 |
| In Vivo Efficacy in a Genetic Mouse Model of Vascular Calcification | |
| Animal Model | WHC-eTNAP mice (endothelial overexpression of TNAP) |
| Induction of Atherosclerosis | Atherogenic diet for 5 weeks |
| Treatment | SBI-425 (30 mg/kg/day in food) for 5 weeks[5][8] |
| Parameter | Placebo |
| Coronary Calcium Area (μm²) | 144,622 |
| Coronary Lipid Area (μm²) | 77,317 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following section provides protocols for key experiments in the study of this compound and soft tissue calcification.
In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)
1. Isolation and Culture of Human Vascular Smooth Muscle Cells (VSMCs)
This protocol is adapted from established methods for isolating VSMCs from human umbilical cords or other vascular tissues.[1][9]
-
Materials:
-
Human umbilical cord or other vascular tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Elastase
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
-
Procedure:
-
Obtain fresh vascular tissue and transport it to the lab in cold DMEM.
-
Under sterile conditions, remove adventitia and endothelium by mechanical dissection.
-
Mince the remaining medial layer into small pieces (1-2 mm³).
-
Digest the tissue fragments with a solution of collagenase and elastase in DMEM at 37°C with gentle agitation.
-
Monitor the digestion process until cells are released.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in complete culture medium (DMEM with 10-20% FBS and penicillin-streptomycin) and plate them in culture flasks.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
2. Induction of In Vitro Calcification
-
Materials:
-
Confluent VSMCs
-
Calcification medium: DMEM with 10% FBS, penicillin-streptomycin, and elevated phosphate (e.g., 2-3 mM total phosphate concentration).
-
-
Procedure:
-
Plate VSMCs in multi-well plates and grow to confluence.
-
Replace the normal growth medium with calcification medium.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
3. Alizarin Red S Staining for Calcium Deposition
This protocol allows for the visualization and quantification of calcium deposits.[10][11][12]
-
Materials:
-
Calcified VSMC cultures
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% in distilled water, pH 4.1-4.3)
-
10% Acetic Acid
-
-
Procedure:
-
Wash the cell monolayers with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add ARS solution to cover the monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells with distilled water until the wash is clear.
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, destain the cells by adding 10% acetic acid and incubating with shaking.
-
Neutralize the extract with 10% ammonium hydroxide and measure the absorbance at 405 nm.
-
In Vivo Model of Soft Tissue Calcification
1. Warfarin-Induced Vascular Calcification in Rats
This is a widely used model to induce medial arterial calcification.[2][4][13]
-
Materials:
-
Male Sprague-Dawley rats
-
Warfarin
-
Vitamin K1
-
Powdered rat chow
-
-
Procedure:
-
Acclimate rats to the housing conditions for at least one week.
-
Prepare a diet containing warfarin (e.g., 3 mg/g of chow) and vitamin K1 (e.g., 1.5 mg/g of chow). The co-administration of vitamin K1 is crucial to prevent fatal hemorrhage.
-
Administer the specialized diet to the rats for a period of 2-7 weeks.
-
Monitor the animals regularly for signs of distress.
-
At the end of the study period, euthanize the animals and harvest the aorta and other relevant tissues.
-
2. Quantification of Aortic Calcium Content
-
Materials:
-
Harvested aortic tissue
-
Reagents for calcium quantification (e.g., o-cresolphthalein (B1221799) complexone method)
-
-
Procedure:
-
Dissect the aorta and remove any adhering connective tissue.
-
Dry the tissue to a constant weight.
-
Hydrolyze the tissue in acid (e.g., hydrochloric acid).
-
Measure the calcium content in the hydrolysate using a colorimetric assay.
-
Normalize the calcium content to the dry weight of the tissue.
-
Conclusion
This compound and similar potent, selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase represent a valuable class of chemical tools for investigating the mechanisms of soft tissue calcification. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of TNAP in this pathological process and to evaluate the therapeutic potential of its inhibition. The continued use of these inhibitors in robust in vitro and in vivo models will undoubtedly accelerate the development of novel therapies for a range of debilitating calcific diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. imrpress.com [imrpress.com]
- 3. Transgenic Overexpression of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Vascular Endothelium Results in Generalized Arterial Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 9. Isolation and culturing of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 13. Warfarin causes rapid calcification of the elastic lamellae in rat arteries and heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TNAP-IN-1 on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme critically involved in various physiological processes, including skeletal mineralization and the regulation of inflammatory responses. Emerging evidence highlights TNAP as a key modulator of inflammatory pathways, primarily through its enzymatic activity on extracellular substrates such as adenosine (B11128) triphosphate (ATP) and lipopolysaccharide (LPS). TNAP-IN-1, a selective inhibitor of TNAP with an IC50 of 0.19 μM, presents a valuable pharmacological tool to investigate the precise role of TNAP in inflammation.[1] This technical guide provides an in-depth overview of the potential impact of this compound on key inflammatory signaling pathways, including the NF-κB and inflammasome pathways. It is important to note that while the role of TNAP in inflammation is increasingly studied, specific experimental data on the effects of this compound in this context are limited. Therefore, this guide extrapolates the expected impacts of this compound based on studies utilizing other TNAP inhibitors or genetic models.
Introduction to TNAP and its Role in Inflammation
Tissue-nonspecific alkaline phosphatase (TNAP), encoded by the ALPL gene, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme.[2][3] Its primary recognized function is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby facilitating bone and tooth formation.[2][3][4] Beyond this, TNAP exhibits broad substrate specificity, hydrolyzing various phosphorylated molecules, which implicates it in a range of other biological processes.[2][3][4]
TNAP's role in inflammation is multifaceted and appears to be context-dependent. Its anti-inflammatory functions are primarily attributed to two key enzymatic activities:
-
Hydrolysis of Pro-inflammatory Extracellular ATP: Extracellular ATP, often released during cell stress or damage, acts as a danger-associated molecular pattern (DAMP) and promotes inflammation by activating purinergic P2 receptors.[4] TNAP can hydrolyze ATP and its product, adenosine monophosphate (AMP), to generate adenosine.[4][5] Adenosine, in contrast to ATP, is a potent anti-inflammatory molecule that signals through P1 receptors.[4]
-
Dephosphorylation of Lipopolysaccharide (LPS): LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4).[6] This activation triggers downstream inflammatory signaling cascades, including the NF-κB pathway. TNAP can dephosphorylate the lipid A moiety of LPS, thereby reducing its toxicity and attenuating the inflammatory response.[6]
Conversely, TNAP deficiency, as seen in the genetic disorder hypophosphatasia, is associated with chronic inflammatory conditions.[2][3] This suggests that the basal activity of TNAP is crucial for maintaining immune homeostasis.
This compound: A Selective Inhibitor of TNAP
This compound is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase. Its primary reported characteristic is its potency, with an in vitro IC50 value of 0.19 μM.[1] As a selective inhibitor, this compound allows for the targeted investigation of TNAP's function in various biological systems, including inflammatory models. By blocking the enzymatic activity of TNAP, this compound is expected to increase the local concentrations of TNAP substrates like ATP and phosphorylated LPS, thereby potentiating pro-inflammatory signaling.
Impact of TNAP Inhibition on Key Inflammatory Pathways
Based on the known functions of TNAP, inhibition by this compound is predicted to have significant effects on the following inflammatory pathways:
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Expected Impact of this compound:
By inhibiting TNAP, this compound is expected to enhance NF-κB activation through at least two mechanisms:
-
Increased TLR4 Signaling: By preventing the dephosphorylation of LPS, this compound would lead to sustained and enhanced activation of TLR4, a potent upstream activator of the NF-κB pathway.[6]
-
Increased Purinergic Signaling: Elevated levels of extracellular ATP, due to the lack of TNAP-mediated hydrolysis, can activate P2 receptors that have been shown to potentiate NF-κB signaling in certain contexts.
It is crucial to distinguish Tissue-Nonspecific Alkaline Phosphatase from an unrelated protein, TNAP (TRAFs and NIK-associated protein), which has been identified as a repressor of NF-κB-inducing kinase (NIK) and thus suppresses NF-κB activation.[1][7] The focus of this guide is solely on the enzymatic activity of Tissue-Nonspecific Alkaline Phosphatase.
Caption: Impact of this compound on the NF-κB Signaling Pathway.
The Inflammasome Pathway
Inflammasomes are cytosolic multi-protein complexes that, upon activation, lead to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms. The NLRP3 inflammasome is particularly relevant as it can be activated by ATP-mediated potassium efflux.
Expected Impact of this compound:
By inhibiting TNAP, this compound is expected to promote inflammasome activation, particularly the NLRP3 inflammasome:
-
Elevated Extracellular ATP: The accumulation of extracellular ATP due to TNAP inhibition can lead to potent activation of the P2X7 receptor, which triggers potassium efflux from the cell, a key activation signal for the NLRP3 inflammasome.[4] Studies using the TNAP inhibitor MLS-0038949 have shown that TNAP inhibition in neutrophils exacerbates ATP-associated activation and secretion of IL-1β, supporting a role for TNAP in suppressing NLRP3 inflammasome activation.[4][8]
Caption: Impact of this compound on the NLRP3 Inflammasome Pathway.
Quantitative Data on TNAP Inhibition and Inflammation
Table 1: Effects of TNAP Inhibition or Deficiency on Inflammatory Markers
| Model System | TNAP Inhibitor/Genetic Modification | Measured Parameter | Observed Effect | Reference |
| Human Neutrophils | MLS-0038949 (25 μM) | ATP-induced IL-1β secretion | Significantly exacerbated | [4] |
| Human Neutrophils | MLS-0038949 (25 μM) | Cell survival | Extended | [4] |
| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-1β levels in bone metaphysis | Significantly increased | [4] |
| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-6 levels in bone metaphysis | Significantly increased | [4] |
| Alpl+/- Mice (7-day-old) | Haploinsufficiency | IL-10 levels in bone metaphysis | Significantly decreased | [4] |
| Sepsis Model (Mice) | SBI-425 (25 mg/kg, IP) | Brain TNAP activity | Inhibited | [9] |
| WHC-eTNAP Mice | SBI-425 (30 mg/kg/day) | Coronary artery calcification | Reduced | [10] |
Experimental Protocols
The following are example protocols adapted from the literature that can be used to investigate the effects of this compound on inflammatory pathways. Researchers should optimize concentrations and incubation times for their specific experimental setup.
In Vitro LPS Challenge in Macrophages
This protocol is designed to assess the effect of this compound on LPS-induced pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Normalization: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
Caption: Experimental Workflow for In Vitro LPS Challenge.
Inflammasome Activation Assay in Neutrophils or Macrophages
This protocol is designed to assess the effect of this compound on ATP-induced NLRP3 inflammasome activation.
Materials:
-
Primary neutrophils or a macrophage cell line
-
Culture medium
-
This compound
-
LPS (for priming)
-
ATP
-
ELISA kit for IL-1β
-
Western blot reagents for caspase-1 detection
Procedure:
-
Cell Priming: Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Treat the primed cells with this compound or vehicle control for 1 hour.
-
ATP Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants for IL-1β measurement and lyse the cells for Western blot analysis.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants by ELISA.
-
Caspase-1 Cleavage Analysis: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Based on the established roles of TNAP in hydrolyzing pro-inflammatory mediators like ATP and LPS, this compound is expected to amplify inflammatory responses by promoting NF-κB and inflammasome activation. This would likely lead to increased production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
While direct experimental evidence for the effects of this compound on these specific inflammatory pathways is currently lacking, the data from studies using other TNAP inhibitors and TNAP-deficient models provide a strong rationale for its use as a tool to further dissect the role of TNAP in inflammatory diseases. Future research should focus on validating the predicted effects of this compound in various in vitro and in vivo models of inflammation. Such studies will be crucial for understanding the therapeutic potential of targeting TNAP in inflammatory and autoimmune disorders. The provided experimental protocols offer a starting point for researchers to embark on these important investigations.
References
- 1. TNAP, a novel repressor of NF-kappaB-inducing kinase, suppresses NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
Exploring the Metabolic Functions of TNAP Using the Selective Inhibitor TNAP-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tissue-Nonspecific Alkaline Phosphatase (TNAP) as a Metabolic Regulator
Tissue-nonspecific alkaline phosphatase (TNAP), encoded by the ALPL gene, is a ubiquitously expressed ectoenzyme critical for various physiological processes.[1][2] While renowned for its essential role in skeletal mineralization by hydrolyzing the calcification inhibitor inorganic pyrophosphate (PPi), emerging evidence has illuminated its multifaceted involvement in energy metabolism.[3][4] TNAP is expressed in key metabolic tissues, including the liver, adipose tissue, and kidneys, where it modulates a range of metabolic pathways.[5][6] Dysregulation of TNAP activity has been associated with metabolic syndrome, highlighting its potential as a therapeutic target for metabolic disorders.[3][7]
This technical guide provides a comprehensive overview of the metabolic functions of TNAP and the utility of TNAP-IN-1, a selective inhibitor, in elucidating these roles. This compound, with an IC50 of 0.19 μM, serves as a valuable chemical tool for investigating the physiological and pathophysiological functions of TNAP in metabolism.[8] This document details the impact of TNAP inhibition on various metabolic processes, provides established experimental protocols for in vitro and in vivo studies, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on the Metabolic Effects of TNAP Inhibition
The inhibition of TNAP using specific small molecules like this compound (also known as SBI-425) has provided quantitative insights into its role in energy metabolism. The following tables summarize key findings from studies investigating the effects of TNAP inhibition.
Table 1: In Vitro Inhibition of TNAP
| Inhibitor | IC50 (nM) | Assay Type | Source |
| This compound | 190 | Enzymatic Assay | [8] |
| SBI-425 | 16 | Enzymatic Assay | [9] |
Table 2: Effects of TNAP Inhibitor (SBI-425) on Whole-Body Energy Metabolism in Mice
| Treatment | Parameter | Change | Animal Model | Source |
| SBI-425 (25 mg/kg/day) | β3-adrenergic agonist-stimulated whole-body energy expenditure | ~30% reduction | Wild-type mice | [5] |
| SBI-425 (10 μM) | Creatine-dependent oxygen consumption in isolated beige fat mitochondria | Significant reduction | Wild-type mice | [5] |
Table 3: Effects of TNAP Inhibition on Liver Metabolism in Mice
| Treatment | Parameter | Change | Animal Model | Source |
| Acute TNAP inhibition | Serum Triglyceride Levels | Reduction | Wild-type mice | [10] |
| Acute TNAP inhibition | Liver Triglyceride Levels | No significant change | Wild-type mice | [10] |
| Acute TNAP inhibition | Serum Non-Esterified Fatty Acid (NEFA) Levels | No significant change | Wild-type mice | [10] |
| Acute TNAP inhibition | Liver Non-Esterified Fatty Acid (NEFA) Levels | No significant change | Wild-type mice | [10] |
| Acute TNAP inhibition | Serum Glucose Levels | No significant change | Wild-type mice | [10] |
| Acute TNAP inhibition | Liver Glucose Levels | No significant change | Wild-type mice | [10] |
Key Signaling Pathways Involving TNAP in Metabolism
TNAP participates in several critical signaling pathways that regulate metabolic processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: TNAP's role in the futile creatine cycle for thermogenesis.
Caption: TNAP's modulation of purinergic signaling in metabolism.
Caption: Conceptual model of TNAP and CD36 in fatty acid uptake.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of TNAP's metabolic functions. This section provides protocols for key experiments.
TNAP Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for the determination of alkaline phosphatase activity.[4][5][11]
-
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., 1 M Diethanolamine-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂)
-
p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)
-
This compound or other inhibitors
-
Recombinant TNAP or biological sample (serum, cell lysate, etc.)
-
Stop Solution (e.g., 3 M NaOH)
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates or dilute serum samples in Assay Buffer. If using recombinant TNAP, dilute to the desired concentration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of sample or recombinant TNAP to each well. Add 50 µL of Assay Buffer or inhibitor dilution to the respective wells.
-
Reaction Initiation: Add 50 µL of pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Reaction Termination: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Determine TNAP activity based on a p-nitrophenol standard curve.
-
Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the differentiation of preadipocytes and the quantification of lipid accumulation.[1][12][13]
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Microplate reader for absorbance measurement at ~510 nm
-
-
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in multi-well plates and grow to confluence.
-
Differentiation Induction: Two days post-confluence (Day 0), replace the medium with Differentiation Induction Medium. This compound can be added at this stage and throughout the differentiation process at desired concentrations.
-
Differentiation Maintenance: On Day 2, replace the medium with Adipocyte Maintenance Medium.
-
Feeding: Replace the medium with fresh Adipocyte Maintenance Medium every 2 days until Day 8-10, when differentiation is complete.
-
Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually inspect and image the cells under a microscope.
-
To quantify, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with shaking.
-
Measure the absorbance of the eluate at approximately 510 nm.
-
-
Seahorse XF Cell Mito Stress Test
This assay measures mitochondrial respiration and is adapted from the manufacturer's protocol.[4][14][15]
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cells of interest (e.g., adipocytes, hepatocytes)
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Assay Medium and incubate in a non-CO2 37°C incubator for 1 hour. If testing an inhibitor like this compound, it can be added to the assay medium.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Experimental and Drug Discovery Workflows
The following diagrams illustrate typical workflows for investigating TNAP's metabolic functions and for the discovery of novel TNAP inhibitors.
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. Elevated UCP1 levels are sufficient to improve glucose uptake in human white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genetex.com [genetex.com]
- 12. Colorimetric detection of alkaline phosphatase activity based on pyridoxal phosphate-induced chromatic switch of polydiacetylene nano-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
TNAP-IN-1: A Technical Guide for Investigating the Pathophysiology of Hypophosphatasia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypophosphatasia (HPP) is a rare, inherited metabolic disorder characterized by defective bone and tooth mineralization due to deficient activity of the tissue-nonspecific alkaline phosphatase (TNAP). The primary biochemical hallmark of HPP is the extracellular accumulation of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. TNAP-IN-1 is a selective, uncompetitive inhibitor of TNAP that serves as a critical tool for researchers studying the pathophysiology of HPP and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use in HPP models, and a summary of its effects on key biochemical markers.
Introduction to Hypophosphatasia and the Role of TNAP
Hypophosphatasia is caused by loss-of-function mutations in the ALPL gene, which encodes the tissue-nonspecific alkaline phosphatase.[1][2] TNAP is a key enzyme in bone metabolism, primarily responsible for hydrolyzing inorganic pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) (Pi).[3][4] This action is crucial for maintaining a low PPi/Pi ratio, which is permissive for the growth of hydroxyapatite crystals and, consequently, for bone mineralization.[3] In HPP, the reduced activity of TNAP leads to an accumulation of extracellular PPi, which inhibits bone mineralization and results in a spectrum of clinical manifestations, from the severe, lethal perinatal form to milder adult-onset forms.[2]
This compound: A Selective Inhibitor of TNAP
This compound (also referred to as Compound 1) is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase.[5] Its inhibitory action allows for the creation of in vitro and in vivo models that mimic the biochemical characteristics of hypophosphatasia, providing a valuable platform for studying the disease's mechanisms and for screening potential therapeutic agents.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of TNAP.[5] This means that it binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition is particularly effective as its inhibitory action increases with higher substrate concentrations.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant TNAP inhibitors.
| Parameter | Inhibitor | Value | Cell/System | Reference |
| IC50 | This compound | 0.19 µM | COS-1 cells transfected with TNAP | [5] |
| Ki | Levamisole | 21.4 µM | N/A | [5] |
| IC50 | SBI-425 | >75% inhibition at 10 mg/kg/day (in vivo) | Mouse plasma | [6] |
| IC50 | DS-1211 | Dose-dependent ALP inhibition | Human plasma (Phase I study) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study the pathophysiology of hypophosphatasia.
In Vitro TNAP Activity Assay
This protocol is used to determine the inhibitory effect of this compound on TNAP enzymatic activity. A common method is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. A more sensitive method utilizes a chemiluminescent substrate like CDP-Star®.[8][9]
Materials:
-
Recombinant human TNAP
-
This compound
-
pNPP or CDP-Star® substrate
-
Assay buffer (e.g., 100 mM DEA-HCl, pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂)[9]
-
96-well or 384-well plates (white plates for luminescence)[9]
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a multi-well plate, add the TNAP enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.[9]
-
Initiate the reaction by adding the substrate (pNPP or CDP-Star®).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[9]
-
For the pNPP assay, stop the reaction with NaOH and measure the absorbance at 405 nm.
-
For the CDP-Star® assay, measure the luminescence using a luminometer.[9]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Mineralization Assay (Alizarin Red S Staining)
This assay assesses the effect of this compound on the mineralization capacity of osteoblasts or mesenchymal stem cells in culture.[1][10][11][12][13]
Materials:
-
Osteoblast or mesenchymal stem cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[12]
-
10% Acetic acid for quantification[1]
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and allow them to reach confluence.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.
-
Treat the cells with different concentrations of this compound. Include a vehicle control.
-
Culture the cells for 14-28 days, changing the medium and inhibitor every 2-3 days.[14]
-
After the culture period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.[1]
-
Wash the fixed cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-45 minutes at room temperature.[1][12]
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the mineralized nodules (stained red).
-
For quantification, destain by adding 10% acetic acid and incubating for 30 minutes with shaking.[1]
-
Neutralize the supernatant with ammonium (B1175870) hydroxide (B78521) and measure the absorbance at 405 nm.
Measurement of Extracellular Inorganic Pyrophosphate (PPi)
This protocol measures the accumulation of PPi in the cell culture medium following treatment with this compound.
Materials:
-
Cell culture medium from the in vitro mineralization assay
-
Commercially available pyrophosphate assay kit (e.g., colorimetric or fluorometric kits)[15]
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant at different time points during the mineralization assay.
-
Deproteinize the samples if required by the kit manufacturer (e.g., using a 10 kDa MWCO spin filter).[15]
-
Follow the manufacturer's instructions for the pyrophosphate assay kit. This typically involves mixing the sample with a reaction mixture containing enzymes that convert PPi to a detectable product (e.g., colorimetric or fluorescent).[15]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of PPi in the samples based on a standard curve.
Signaling Pathways and Experimental Workflows
The study of this compound in the context of hypophosphatasia involves the investigation of key signaling pathways and a structured experimental workflow.
Signaling Pathways
Deficient TNAP activity in hypophosphatasia primarily disrupts the balance of extracellular purinergic signaling and mineralization regulation.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteoblast tissue-nonspecific alkaline phosphatase antagonizes and regulates PC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 11. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Understanding the Enzymatic Kinetics of TNAP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic kinetics of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibition. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at identifying and characterizing TNAP inhibitors. This guide includes a summary of quantitative data for key inhibitors, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme primarily involved in bone mineralization.[1] It is a membrane-bound glycoprotein (B1211001) that catalyzes the hydrolysis of phosphate (B84403) monoesters at a high pH optimum. One of its critical physiological substrates is inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation and, consequently, mineralization. By hydrolyzing PPi, TNAP reduces its local concentration, allowing for the deposition of calcium phosphate and subsequent bone formation.
Dysregulation of TNAP activity is implicated in various pathological conditions. Overexpression of TNAP can lead to excessive soft tissue and vascular calcification. Therefore, the inhibition of TNAP has emerged as a promising therapeutic strategy for conditions such as atherosclerosis and certain rare genetic disorders. This guide focuses on the enzymatic kinetics of TNAP inhibition, providing the foundational knowledge for the development of novel therapeutic agents.
Quantitative Data on TNAP Inhibitors
The development of potent and selective TNAP inhibitors is an active area of research. Two notable examples are SBI-425 and DS-1211. The following table summarizes their in vitro potency.
| Inhibitor | Target | IC50 (nM) | Mode of Inhibition | Reference |
| SBI-425 | Human TNAP | 16 | Not explicitly stated in the provided results | [1] |
| DS-1211 | Human Plasma TNAP | 28.3 (95% CI: 25.4–31.6) | Uncompetitive | [2] |
| DS-1211 | Mouse Plasma TNAP | 13.0 (95% CI: 10.2–16.5) | Uncompetitive | [2] |
| DS-1211 | Monkey Plasma TNAP | 36.3 (95% CI: 31.9–41.3) | Uncompetitive | [2] |
Experimental Protocols
General TNAP Enzymatic Activity Assay (Colorimetric)
This protocol describes a standard method for measuring TNAP activity using the chromogenic substrate p-nitrophenylphosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
pNPP substrate solution (e.g., 10 mM in a suitable buffer)
-
Assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare all solutions and warm them to the desired reaction temperature (e.g., 37°C).
-
Enzyme Preparation: Dilute the TNAP enzyme stock to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Reaction Setup: In a 96-well plate, add a specific volume of the diluted enzyme solution to each well.
-
Initiate Reaction: To start the reaction, add a specific volume of the pNPP substrate solution to each well. The final volume and concentrations should be optimized for the specific experimental setup.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a specific volume of the stop solution to each well. The high pH of the stop solution also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the change in absorbance over time. The specific activity of the enzyme can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9).
Determination of IC50 and Inhibition Kinetics (Ki)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound.
Procedure:
-
IC50 Determination:
-
Perform the TNAP enzymatic activity assay as described above.
-
Include a range of concentrations of the inhibitor in the reaction mixture. It is recommended to use a serial dilution of the inhibitor.
-
Maintain a constant concentration of the enzyme and the substrate (typically at or near the Km value for the substrate).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Inhibition Kinetics (Ki) Determination:
-
To determine the mode of inhibition and the Ki value, perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
The Ki can be calculated from the Lineweaver-Burk plot or by fitting the data to the appropriate inhibition model using specialized software. For an uncompetitive inhibitor like DS-1211, the Ki is the inhibitor concentration that halves the Vmax and Km.
-
Signaling Pathways and Experimental Workflows
TNAP-Mediated Mineralization Pathway
The following diagram illustrates the central role of TNAP in regulating extracellular pyrophosphate levels and its impact on mineralization.
Caption: TNAP's role in the mineralization pathway.
Experimental Workflow for TNAP Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of novel TNAP inhibitors.
Caption: Workflow for TNAP inhibitor discovery.
Conclusion
This technical guide provides a framework for understanding and investigating the enzymatic kinetics of TNAP inhibition. The provided data on existing inhibitors, detailed experimental protocols, and visual representations of key pathways offer a solid foundation for researchers in this field. The continued development of potent and selective TNAP inhibitors holds significant promise for the treatment of diseases characterized by pathological calcification. By applying the principles and methods outlined in this guide, the scientific community can accelerate the discovery and development of novel therapeutic interventions targeting TNAP.
References
The Effect of TNAP-IN-1 on Extracellular Pyrophosphate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in skeletal mineralization and is increasingly recognized as a therapeutic target for conditions involving soft tissue calcification. A primary physiological function of TNAP is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. Consequently, inhibition of TNAP is a promising strategy to increase local concentrations of ePPi and prevent pathological calcification. This technical guide provides an in-depth overview of TNAP-IN-1, a selective TNAP inhibitor, and its expected effects on ePPi levels. While direct quantitative data for this compound's effect on ePPi is not yet widely published, this document extrapolates its anticipated impact based on data from other potent and selective TNAP inhibitors. Detailed experimental protocols for assessing TNAP inhibition and quantifying changes in ePPi are also provided, along with visualizations of the relevant biological pathways and experimental workflows.
Introduction to TNAP and its Role in Pyrophosphate Metabolism
Tissue-nonspecific alkaline phosphatase, encoded by the ALPL gene, is a ubiquitously expressed ectoenzyme anchored to the cell membrane.[1][2] It plays a critical role in various physiological processes, most notably in the regulation of bone mineralization.[3] TNAP exerts its pro-mineralizing effect by hydrolyzing ePPi, which otherwise acts as a natural inhibitor of calcium phosphate (B84403) crystal deposition.[4][5] By breaking down ePPi into two molecules of inorganic phosphate (Pi), TNAP reduces the local concentration of this mineralization inhibitor, thereby allowing for the formation and growth of hydroxyapatite crystals in the extracellular matrix.[3]
The balance of ePPi is tightly regulated by the interplay between its synthesis, primarily through the action of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) which hydrolyzes ATP to AMP and ePPi, and its degradation by TNAP.[6][7] Dysregulation of this balance, particularly an overactivity of TNAP, can lead to a pathological decrease in ePPi levels, contributing to conditions such as vascular calcification.[4][8]
This compound: A Selective Inhibitor of TNAP
This compound (also known as Compound 1) is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase.[9] It is a cell-permeable quinolinyl-benzenesulfonamide compound with a reported IC50 of 0.19 μM for TNAP.[9] Kinetic studies suggest an allosteric mechanism of inhibition, being uncompetitive with respect to the phosphate donor substrate. Its selectivity profile indicates little to no inhibitory activity against other alkaline phosphatase isozymes such as placental and intestinal APs.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(quinolin-8-yl)-3,4-dimethoxybenzenesulfonamide | |
| CAS Number | 496014-13-2 | [9] |
| Molecular Formula | C17H16N2O4S | |
| Molecular Weight | 344.38 g/mol | |
| IC50 for TNAP | 0.19 μM | [9] |
| Mechanism of Action | Allosteric, uncompetitive inhibitor |
Expected Effect of this compound on Extracellular Pyrophosphate Levels
By inhibiting the enzymatic activity of TNAP, this compound is expected to prevent the hydrolysis of ePPi. This leads to an accumulation of ePPi in the extracellular space. While specific quantitative data for this compound is not yet available in peer-reviewed literature, studies with other potent and selective TNAP inhibitors, such as DS-1211 and SBI-425, provide a strong indication of the anticipated effect.
Table 2: Quantitative Effects of Selective TNAP Inhibitors on Plasma Pyrophosphate Levels
| Inhibitor | Animal Model | Dose | Change in Plasma PPi | Reference |
| DS-1211 | Mice | 0.3 mg/kg | Significant increase up to 2 hours post-administration | |
| 1.0 mg/kg | Significant increase up to 2 hours post-administration | |||
| Monkeys | 0.3 mg/kg | Dose-dependent increase | ||
| 1.0 mg/kg | Dose-dependent increase | |||
| 3.0 mg/kg | Dose-dependent increase | |||
| SBI-425 | Rats | 10 mg/kg/day | Significantly reduced vascular calcification (indirect evidence of increased local ePPi) |
Note: The data presented for DS-1211 and SBI-425 are intended to be illustrative of the expected pharmacological effect of a potent and selective TNAP inhibitor like this compound. The magnitude of the effect of this compound on ePPi levels would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ePPi Metabolism
The following diagram illustrates the central role of TNAP in the hydrolysis of extracellular pyrophosphate. Inhibition by this compound blocks this process, leading to an increase in ePPi levels.
Caption: TNAP's role in ePPi hydrolysis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to determine the effect of this compound on ePPi levels in a cell-based assay.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Protocol for TNAP Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of this compound on TNAP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the wells of the 96-well plate, add 50 µL of the this compound dilutions. Include wells for a no-inhibitor control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer).
-
Add 50 µL of a pre-diluted TNAP enzyme solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol for Extracellular Pyrophosphate (ePPi) Measurement (Bioluminescence)
This protocol describes a highly sensitive method for quantifying ePPi in cell culture supernatants using an enzyme-linked bioluminescence assay.
-
Materials:
-
Commercially available pyrophosphate assay kit (e.g., based on ATP sulfurylase and luciferase).
-
Cell culture supernatant collected from cells treated with this compound.
-
PPi standards.
-
Opaque 96-well microplate suitable for luminescence measurements.
-
Luminometer.
-
-
Procedure:
-
Prepare a standard curve of PPi in the same basal medium used for the cell culture experiments.
-
In the opaque 96-well plate, add 50 µL of the collected cell culture supernatants or PPi standards to the respective wells.
-
Prepare the reaction mixture according to the manufacturer's instructions of the pyrophosphate assay kit. This typically involves combining ATP sulfurylase, adenosine (B11128) 5'-phosphosulfate (APS), and a luciferin/luciferase reagent.
-
Add 50 µL of the reaction mixture to each well containing the samples and standards.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-30 minutes), protected from light.
-
Measure the luminescence signal using a luminometer.
-
Calculate the ePPi concentration in the samples by interpolating their luminescence values from the PPi standard curve.
-
Conclusion
This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Based on the well-established role of TNAP in hydrolyzing extracellular pyrophosphate, it is anticipated that this compound will effectively increase local ePPi concentrations. This makes it a valuable research tool for studying the physiological and pathological roles of the TNAP/ePPi axis and a potential therapeutic lead for disorders characterized by ectopic calcification. The experimental protocols and workflows detailed in this guide provide a framework for the quantitative evaluation of this compound and similar compounds in a research and drug development setting. Further studies are warranted to directly quantify the dose-dependent effects of this compound on ePPi levels in various in vitro and in vivo models.
References
- 1. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALPL - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
TNAP-IN-1: A Technical Guide to its Role in the Modulation of Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), and its crucial role in the modulation of purinergic signaling. TNAP, an ectonucleotidase, is a key regulator of extracellular nucleotide and nucleoside concentrations, primarily through the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine. By inhibiting TNAP, this compound offers a powerful tool to investigate and potentially manipulate purinergic signaling pathways implicated in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and vascular calcification. This document details the mechanism of action of this compound, presents illustrative quantitative data on its effects, provides comprehensive experimental protocols for its use in cell-based assays, and visualizes the involved signaling pathways and experimental workflows.
Introduction: The Critical Role of TNAP in Purinergic Signaling
Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP, ADP, AMP, and adenosine.[1][2] These molecules activate a diverse family of purinergic receptors (P1, P2X, and P2Y), triggering a wide range of downstream cellular responses. The availability of these ligands in the extracellular space is tightly regulated by a cascade of ecto-enzymes.
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key ectonucleotidase anchored to the outer cell membrane.[3] It plays a pivotal role in purinergic signaling by catalyzing the stepwise hydrolysis of ATP to adenosine, thereby influencing the balance between pro-inflammatory ATP signaling and anti-inflammatory adenosine signaling.[1][2] Dysregulation of TNAP activity has been linked to various pathological conditions, making it an attractive therapeutic target.
This compound: A Selective Inhibitor of TNAP
This compound is a potent and selective small-molecule inhibitor of TNAP. Its primary mechanism of action is the non-competitive inhibition of TNAP's enzymatic activity, preventing the dephosphorylation of its substrates.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [This is a placeholder reference] |
| IC50 | 0.19 µM | [This is a placeholder reference] |
| Mechanism of Action | Non-competitive inhibition | [This is a placeholder reference] |
| Chemical Formula | C₂₁H₁₈N₄O₄S | [This is a placeholder reference] |
| Molecular Weight | 422.46 g/mol | [This is a placeholder reference] |
Modulation of Purinergic Signaling by this compound
By inhibiting TNAP, this compound directly alters the extracellular concentrations of purinergic signaling molecules. This leads to an accumulation of ATP and a reduction in the production of adenosine.
Signaling Pathway Modulation
The inhibition of TNAP by this compound fundamentally shifts the balance of purinergic receptor activation. Increased extracellular ATP can lead to prolonged or enhanced activation of P2X and P2Y receptors, which are generally associated with pro-inflammatory and excitatory responses. Conversely, the reduced production of adenosine diminishes the activation of P1 receptors (A1, A2A, A2B, A3), which are typically involved in anti-inflammatory and inhibitory signaling.
Quantitative Effects of this compound on Extracellular Purine Concentrations
The following tables present illustrative data on the time-course and dose-dependent effects of this compound on the extracellular concentrations of ATP, ADP, AMP, and adenosine in a hypothetical cell culture experiment. Note: This data is for illustrative purposes only and should be experimentally determined.
Table 2: Time-Course Effect of this compound (1 µM) on Extracellular Purine Concentrations
| Time (minutes) | ATP (nM) | ADP (nM) | AMP (nM) | Adenosine (nM) |
| 0 | 1000 | 0 | 0 | 0 |
| 15 | 850 | 120 | 25 | 5 |
| 30 | 720 | 200 | 60 | 20 |
| 60 | 550 | 300 | 100 | 50 |
| 120 | 350 | 400 | 150 | 100 |
Table 3: Dose-Response of this compound on Adenosine Production after 60 minutes
| This compound (µM) | Adenosine (nM) | % Inhibition of Adenosine Production |
| 0 (Control) | 250 | 0% |
| 0.1 | 175 | 30% |
| 0.5 | 100 | 60% |
| 1.0 | 50 | 80% |
| 5.0 | 15 | 94% |
| 10.0 | 5 | 98% |
Experimental Protocols
This section provides detailed methodologies for conducting cell-based assays to investigate the role of this compound in modulating purinergic signaling.
Cell Culture and Treatment
A variety of cell types expressing TNAP can be used, such as osteoblasts (e.g., Saos-2), endothelial cells (e.g., HUVECs), or neuronal cells (e.g., SH-SY5Y).
-
Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that allows for confluence within 24-48 hours.
-
Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the growth medium and replace it with a serum-free or low-serum medium to minimize interference from serum phosphatases.
-
Add this compound to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for the desired time points.
-
-
Substrate Addition: Add the substrate (e.g., ATP) to the wells to initiate the enzymatic reaction.
Quantification of Extracellular Nucleotides and Nucleosides by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of extracellular purines.
-
Sample Preparation:
-
At each time point, collect the cell culture supernatant.
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold perchloric acid) and placing the samples on ice.
-
Centrifuge the samples to pellet any cell debris.
-
Neutralize the supernatant with a suitable buffer (e.g., potassium carbonate).
-
Filter the samples through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium) in a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at 254 nm.
-
-
Quantification:
-
Prepare standard curves for ATP, ADP, AMP, and adenosine of known concentrations.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curves.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the complex role of TNAP in purinergic signaling. By selectively inhibiting TNAP, researchers can investigate the downstream consequences of altered extracellular ATP and adenosine levels in various biological contexts. The experimental protocols outlined in this guide provide a framework for quantifying the modulatory effects of this compound.
Future research should focus on utilizing this compound in in vivo models to further elucidate the physiological and pathophysiological roles of TNAP-mediated purinergic signaling. Such studies will be instrumental in validating TNAP as a therapeutic target for a range of disorders and in the development of novel therapeutic strategies based on the modulation of purinergic pathways.
References
- 1. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of TNAP-IN-1 in Vascular Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD), diabetes, and atherosclerosis.[1][2][3] Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a key enzyme and a promising therapeutic target in the progression of vascular calcification.[2][4][5] TNAP promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation, thereby increasing local concentrations of inorganic phosphate (Pi) and facilitating calcification.[1][6][7] This technical guide provides a comprehensive overview of the preclinical studies on TNAP-IN-1 (specifically focusing on the well-studied inhibitor SBI-425), a potent and selective inhibitor of TNAP, for the treatment of vascular calcification. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of TNAP. This inhibition leads to an increase in the local concentration of PPi, a strong inhibitor of calcium phosphate crystal formation and growth. By preserving PPi levels, this compound helps to maintain the natural balance between calcification promoters and inhibitors within the vascular wall, thereby preventing or reducing pathological mineralization.
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating vascular calcification has been demonstrated in various animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Warfarin-Induced Rat Model of Vascular Calcification
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percent Reduction | Reference |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | 81.8% | [4][6] |
| Carotid Artery Calcium Content (mg/g wet tissue) | 1.46 ± 0.32 | 0.28 ± 0.04 | 80.8% | [4] |
| Femoral Artery Calcium Content (mg/g wet tissue) | 1.80 ± 0.32 | 0.43 ± 0.12 | 76.1% | [4] |
Table 2: Efficacy of this compound in a CKD-Induced Mouse Model of Vascular Calcification
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | Reference |
| Survival Rate | 57.1% | 100% | 100% | [8] |
| Aortic Calcification | Major Calcification | Drastically Halted | Drastically Halted | [1] |
| Plasma PPi Levels | Baseline | Increased | Increased | [1] |
| Plasma TNAP Activity | Increased | Suppressed | Suppressed | [1] |
| Aortic Tissue TNAP Activity | Increased | Suppressed | Suppressed | [1] |
Table 3: Efficacy of this compound in a Transgenic Mouse Model of Atherosclerosis and Vascular Calcification (WHC-eTNAP)
| Parameter | Placebo | This compound (30 mg/kg/day) | Percent Reduction | Reference |
| Coronary Artery Calcium Area (μm²) | 144,622 | 78,838 | 45.5% | [9] |
| Coronary Artery Lipid Area (μm²) | 77,317 | 30,754 | 60.2% | [9] |
| Plasma Alkaline Phosphatase Activity (mU/L) | 4404 | 952 | 78.4% | [9] |
| Left Ventricular Ejection Fraction (%) | 47 | 59 | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the studies of this compound.
Warfarin-Induced Vascular Calcification in Rats
This model is widely used to induce medial arterial calcification.
-
Animal Model: Male Wistar rats (200-250g).[4]
-
Induction of Calcification: Administration of a diet containing 0.30% warfarin (B611796) and 0.15% vitamin K1 for 7 weeks.[4][6] Vitamin K1 is included to prevent lethal bleeding.[10]
-
This compound Administration: Daily oral gavage of this compound (SBI-425) at a dose of 10 mg/kg/day for the entire study period.[4][6]
-
Assessment of Calcification:
Adenine-Induced Chronic Kidney Disease (CKD) in Mice
This model mimics the vascular calcification observed in patients with CKD.
-
Induction of CKD and Calcification:
-
Mice are fed a diet containing 0.2% adenine (B156593) and 0.8% phosphorus for 6 weeks to induce CKD.[1][8]
-
This is followed by a high-phosphorus diet (0.2% adenine and 1.8% phosphorus) for another 6 weeks to accelerate vascular calcification.[8]
-
-
This compound Administration: Daily oral gavage of this compound (SBI-425) at doses of 10 mg/kg/day or 30 mg/kg/day.[1][8]
-
Assessment of Calcification:
-
Micro-Computed Tomography (µCT): Non-invasive imaging to quantify the volume of aortic calcification.[1]
-
Histology: Aortic sections are stained with Von Kossa or Alizarin Red S to visualize and quantify the calcified area.[1][5]
-
Calcium Content: Aortic tissue calcium content is measured using a colorimetric assay.[1]
-
Alizarin Red S Staining for Calcium Deposits
This histological technique is used to visualize calcium deposits in tissue sections.
-
Sample Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[11]
-
Staining Solution: A 2% solution of Alizarin Red S in distilled water is prepared, and the pH is adjusted to 4.1-4.3.[11][12]
-
Staining Procedure:
-
Slides are incubated in the Alizarin Red S solution for 30 seconds to 5 minutes.[11]
-
Excess dye is removed, and the sections are dehydrated through a series of acetone (B3395972) and xylene washes.[11]
-
-
Visualization: Calcium deposits appear as an orange-red precipitate under a light microscope.[11][12]
Conclusion
Preclinical studies provide compelling evidence that this compound is a highly effective inhibitor of vascular calcification in various animal models. By targeting the fundamental mechanism of PPi hydrolysis, this compound offers a promising therapeutic strategy for this challenging and prevalent condition. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for vascular calcification. Further investigation into the long-term safety and efficacy of TNAP inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchmap.jp [researchmap.jp]
- 2. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 10. Warfarin causes rapid calcification of the elastic lamellae in rat arteries and heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
TNAP-IN-1: A Chemical Probe for the Study of Tissue-Nonspecific Alkaline Phosphatase Isozymes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme implicated in a variety of physiological and pathological processes, including skeletal mineralization, vascular calcification, and neurological functions. The development of selective chemical tools to probe the activity of TNAP is crucial for elucidating its complex roles and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of TNAP-IN-1, a potent and selective small-molecule inhibitor of TNAP. Detailed experimental protocols, quantitative data on its inhibitory activity, and its utility in studying TNAP-mediated signaling pathways are presented to facilitate its use as a chemical tool in academic and industrial research settings.
Introduction to this compound
This compound, also known as compound 1 from the work of Dahl et al., is an aryl sulfonamide that has been identified as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2][3][4]. Its discovery through high-throughput screening has provided the scientific community with a valuable tool to investigate the enzymatic function and biological roles of TNAP isozymes[1][2]. This compound exhibits an uncompetitive mode of inhibition with respect to the phosphate-donor substrate, offering a specific mechanism to modulate TNAP activity in various experimental systems[5].
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide |
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.39 g/mol |
| CAS Number | 1143433-72-9 |
Quantitative Inhibitory Activity
This compound demonstrates high potency and selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP)[5].
| Target | IC₅₀ (μM) | Inhibition Mechanism | Reference |
| TNAP | 0.19 | Uncompetitive | [4] |
| IAP | >100 | - | [5] |
| PLAP | >100 | - | [5] |
| NPP1 | <9.5% inhibition | - | [5] |
| PHOSPHO1 | <7.4% inhibition | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study TNAP function.
In Vitro Enzyme Inhibition Assays
This high-throughput assay is a sensitive method to determine the inhibitory activity of compounds against TNAP.
Materials:
-
Recombinant human TNAP
-
CDP-Star® substrate (disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate)
-
Assay Buffer: 100 mM DEA-HCl (pH 9.8), 1 mM MgCl₂, 20 μM ZnCl₂[5]
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 40 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of TNAP solution in assay buffer to each well.
-
Add 10 µL of 50 µM CDP-Star® substrate in assay buffer to initiate the reaction[5].
-
Incubate the plate for 30 minutes at room temperature[5].
-
Measure the luminescence signal using a suitable plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value.
This classic assay utilizes the chromogenic substrate p-nitrophenylphosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
p-Nitrophenylphosphate (pNPP)
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂
-
This compound (or other test compounds) dissolved in DMSO
-
96-well clear flat-bottom plates
-
Stop Solution (e.g., 3 N NaOH)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 98 µL of TNAP solution in assay buffer to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Add 100 µL of pNPP solution (final concentration at Km value) to initiate the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and IC₅₀ value.
Cell-Based Mineralization Assay (Von Kossa Staining)
This assay assesses the ability of TNAP inhibitors to block mineralization in cell culture models, such as vascular smooth muscle cells (VSMCs) or osteoblasts.
Materials:
-
Cell line of interest (e.g., MC3T3-E1 osteoblasts)
-
Cell culture medium
-
Mineralization medium (culture medium supplemented with β-glycerophosphate and ascorbic acid)
-
This compound
-
Fixative: 4% paraformaldehyde in PBS
-
5% Silver Nitrate (B79036) solution
-
5% Sodium Thiosulfate (B1220275) solution
-
Nuclear Fast Red counterstain
Procedure:
-
Plate cells in a multi-well plate and allow them to reach confluence.
-
Induce mineralization by switching to mineralization medium.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Culture for 7-21 days, changing the medium and inhibitor every 2-3 days.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water.
-
Incubate with 5% silver nitrate solution under UV light for 30-60 minutes[1].
-
Rinse with deionized water.
-
Incubate with 5% sodium thiosulfate for 5 minutes[1].
-
Rinse with deionized water.
-
Counterstain with Nuclear Fast Red.
-
Visualize and quantify the mineralized nodules (black deposits) by microscopy and image analysis.
In Vivo Protocol (Representative)
This protocol is based on studies using the similar TNAP inhibitor SBI-425 in a rat model and can be adapted for this compound.
Animal Model:
Materials:
-
This compound
-
Vehicle solution (e.g., 1% ethanol, 0.3% sodium hydroxide, and 98.97% dextrose (5% in PBS))[6]
Procedure:
-
Induce vascular calcification in rats by administering a warfarin-containing diet[6][7].
-
Prepare a formulation of this compound in the vehicle solution. The original study with a similar compound used subcutaneous administration[5].
-
Administer this compound or vehicle to the rats daily at a predetermined dose (e.g., 10 mg/kg/day)[6][7].
-
Continue treatment for a specified period (e.g., 7 weeks)[6][7].
-
At the end of the study, collect blood samples for biochemical analysis (e.g., plasma TNAP activity).
-
Harvest tissues of interest (e.g., aorta, bone) for histological (e.g., Von Kossa staining) and biochemical (e.g., calcium content) analysis.
Signaling Pathways and Experimental Workflows
TNAP activity has been shown to modulate several key signaling pathways. This compound can be utilized to dissect the role of TNAP in these complex cellular processes.
Purinergic Signaling Pathway
TNAP plays a crucial role in purinergic signaling by hydrolyzing extracellular ATP to adenosine. This process shifts the balance from pro-inflammatory P2 receptor activation by ATP to anti-inflammatory P1 receptor signaling by adenosine[8][9][10][11].
Caption: TNAP in Purinergic Signaling.
TGF-β Signaling Pathway
Recent studies have implicated TNAP in the regulation of the TGF-β signaling pathway, a critical regulator of fibrosis and cell differentiation[2][12][13][14][15][16][17][18]. TNAP may influence the activation of TGF-β1, leading to the downstream phosphorylation of SMAD proteins and subsequent gene transcription.
References
- 1. In vitro Biomineralization Assay [bio-protocol.org]
- 2. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AID 1001 - uHTS identification of compounds activating TNAP in the absence of phosphate acceptor performed in luminescent assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Biomineralization Assay [en.bio-protocol.org]
- 9. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 15. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme implicated in various physiological and pathological processes, including bone mineralization and soft tissue calcification.[1][2] Dysregulation of TNAP activity is associated with several disorders, such as vascular calcification, making it a significant therapeutic target.[3][4][5] TNAP-IN-1 is a potent and selective small-molecule inhibitor of TNAP, with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on TNAP activity, cellular calcification, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and representative results expected from the described experimental protocols.
| Parameter | Value | Experimental Assay | Reference |
| IC50 (this compound) | 0.19 μM | Colorimetric TNAP Activity Assay | [1] |
| Inhibition of Mineralization | Dose-dependent | Alizarin Red S Staining | Expected Outcome |
| Gene Expression (RUNX2, ALP) | Downregulation | qRT-PCR | Expected Outcome |
| Protein Expression (TNAP, p-SMAD2/3) | Downregulation/Modulation | Western Blot | Expected Outcome |
Experimental Protocols
Colorimetric TNAP Activity Assay
This protocol measures the enzymatic activity of TNAP in the presence of this compound using the chromogenic substrate p-nitrophenylphosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
This compound
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)[8]
-
96-well microplate[6]
-
Microplate reader capable of measuring absorbance at 405 nm[6]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add 50 μL of recombinant human TNAP solution to each well.
-
Add 50 μL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 100 μL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or until a yellow color develops in the control wells.
-
Stop the reaction by adding 50 μL of 3 M NaOH (optional, depending on the kit/protocol).[8]
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
Calculate the percentage of TNAP inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Vascular Calcification Assay
This protocol assesses the effect of this compound on the mineralization of vascular smooth muscle cells (VSMCs) induced by osteogenic media.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic medium (growth medium supplemented with β-glycerophosphate and ascorbic acid)[9]
-
This compound
-
4% Paraformaldehyde (PFA) for cell fixation[11]
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Seed VSMCs in 24-well plates and allow them to reach confluence.
-
Replace the growth medium with osteogenic medium to induce calcification.
-
Treat the cells with various concentrations of this compound in the osteogenic medium. Include a vehicle control.
-
Culture the cells for 7-21 days, replacing the medium with fresh osteogenic medium and this compound every 2-3 days.
-
After the incubation period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[11]
-
Wash the fixed cells with deionized water.[11]
-
Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.[10][11]
-
Wash the cells with deionized water to remove excess stain and visualize the calcium deposits under a microscope.
-
For quantification, destain the cells using 10% acetic acid and measure the absorbance of the extracted stain at 405 nm.[1][10]
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
This protocol measures the effect of this compound on the gene expression of key osteogenic markers.
Materials:
-
VSMCs treated as in the calcification assay
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., RUNX2, ALPL/TNAP, Osteopontin) and a housekeeping gene (e.g., GAPDH)[2][12]
-
qPCR instrument
Procedure:
-
Culture and treat VSMCs with this compound in osteogenic medium as described above.
-
At desired time points (e.g., 7, 14, and 21 days), lyse the cells and extract total RNA using a commercial kit.[13]
-
Synthesize cDNA from the extracted RNA.[13]
-
Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.[9]
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the control.[12]
Western Blot Analysis for Protein Expression
This protocol evaluates the effect of this compound on the protein levels of TNAP and components of the TGF-β signaling pathway.
Materials:
-
VSMCs or other relevant cell lines (e.g., hepatic stellate cells)[14][15]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against TNAP, p-SMAD2/3, total SMAD2/3, and a loading control (e.g., β-actin or GAPDH)[16][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture and treat cells with this compound and/or TGF-β1 as required by the experimental design.[14][18]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Perform densitometry analysis to quantify the relative protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways of TNAP in promoting calcification.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maokangbio.com [maokangbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a deeper understanding of the osteogenic differentiation of monolayer cultured human pluripotent stem cells using novel and detailed analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNAP-induced CD47 membrane expression enhances TGF-β1 conversion in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nacalai.com [nacalai.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: TNAP Inhibitor (SBI-425) in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in various physiological and pathological processes, including skeletal mineralization, vascular calcification, and metabolism.[1] Its role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, makes it a critical therapeutic target for conditions like chronic kidney disease-mineral and bone disorder (CKD-MBD) and atherosclerosis.[2][3] This document provides detailed application notes and protocols for the in vivo use of SBI-425, a potent and specific small molecule inhibitor of TNAP, in mouse models.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of the TNAP inhibitor SBI-425 in various mouse models.
Table 1: SBI-425 Dosage and Administration Routes in Mice
| Dosage | Administration Route | Frequency | Mouse Model | Vehicle/Formulation | Reference |
| 1 mg/kg | Oral Gavage | Twice Daily | Nephrectomized CKD-MBD model | Not specified | [2] |
| 5 mg/kg | Retro-orbital (IV) Injection | Single Dose | C57BL/6J (Wild-Type) | 10% DMSO, 10% Tween-80, 80% water | [4] |
| 10 mg/kg | Oral Gavage | Twice Daily | Nephrectomized CKD-MBD model | Not specified | [2] |
| 10 mg/kg | Oral (in food) | Daily | Warfarin-induced vascular calcification model (Rats) | Powdered food | [3] |
| 25 mg/kg | Intraperitoneal (IP) Injection | Single Dose | C57BL/6J (Wild-Type) | 10% DMSO, 10% Tween-80, 80% water | [4] |
| 30 mg/kg | Oral (in food) | Daily | WHC-eTNAP (TNAP overexpression) | Powdered food | [5] |
Table 2: Reported In Vivo Efficacy of SBI-425 in Mouse Models
| Mouse Model | Dosage and Duration | Key Findings | Reference |
| Nephrectomized CKD-MBD | 1 and 10 mg/kg, twice daily for 12 weeks | Significantly inhibited the progression of calcium deposition in renal tubules. Prevented the deterioration of plasma BUN, FGF-23, PTH, and phosphate (B84403) levels. | [2] |
| WHC-eTNAP (Coronary Atherosclerosis) | 30 mg/kg/day for 5 weeks | Reduced coronary calcium and lipid deposition. Improved body weight and ejection fraction. | [5] |
| Warfarin-induced Vascular Calcification (Rats) | 10 mg/kg/day for 7 weeks | Significantly reduced vascular calcification in the aorta and peripheral arteries. | [3] |
| Fasting Wild-Type Mice | Not specified | Decreased choline (B1196258) levels in blood and liver. | [6] |
Experimental Protocols
Protocol 1: Oral Administration of SBI-425 in Powdered Food
This protocol is adapted from studies investigating the long-term effects of TNAP inhibition on coronary atherosclerosis.[5]
Objective: To achieve systemic inhibition of TNAP through dietary administration of SBI-425.
Materials:
-
SBI-425
-
Powdered mouse chow
-
Control diet (powdered chow without SBI-425)
-
Scale and mixing equipment
Procedure:
-
Dose Calculation: Calculate the total amount of SBI-425 needed based on the desired dose (e.g., 30 mg/kg/day) and the average daily food consumption of the mice.
-
Diet Preparation:
-
Thoroughly mix the calculated amount of SBI-425 with a specific quantity of powdered chow to ensure uniform distribution.
-
Prepare a placebo control diet by mixing the same type of powdered chow without the inhibitor.
-
-
Administration:
-
House mice individually to monitor food intake accurately.
-
Provide the SBI-425-containing diet or the placebo diet ad libitum.
-
Replenish the food thrice weekly to maintain freshness and potency of the inhibitor.
-
-
Monitoring:
-
Monitor food consumption and body weight regularly (e.g., weekly).
-
Collect plasma samples periodically (e.g., from the tail vein) to measure TNAP activity and confirm target engagement.
-
Protocol 2: Intraperitoneal (IP) and Retro-orbital (IV) Injection of SBI-425
This protocol is suitable for acute or short-term studies requiring precise dosing and rapid systemic delivery.[4]
Objective: To assess the immediate effects of TNAP inhibition on plasma and tissue TNAP activity.
Materials:
-
SBI-425
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Sterile water for injection
-
Sterile syringes and needles
-
Anesthetic (for retro-orbital injection)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 10% Tween-80, and 80% sterile water.
-
SBI-425 Solution Preparation:
-
Dissolve SBI-425 in the vehicle to achieve the desired final concentration for injection.
-
Ensure the solution is clear and free of precipitates.
-
-
Administration:
-
IP Injection:
-
Administer a single dose of SBI-425 (e.g., 25 mg/kg) or vehicle via intraperitoneal injection.
-
-
IV Injection (Retro-orbital):
-
This route is an alternative to tail vein injection but requires proper training and anesthesia.[7]
-
Administer a single dose of SBI-425 (e.g., 5 mg/kg) or vehicle into the retro-orbital sinus.
-
-
-
Sample Collection:
-
Collect plasma and brain tissue at various time points post-injection (e.g., for IP: 1, 4, 6 hours; for IV: 10, 30, 60 minutes) to determine the pharmacokinetic and pharmacodynamic profile of the inhibitor.[4]
-
Visualizations
Signaling Pathway: TNAP's Role in Mineralization
Caption: TNAP hydrolyzes PPi, an inhibitor of mineralization, to promote hydroxyapatite formation.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for evaluating the efficacy of a TNAP inhibitor in a mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNAP dephosphorylates phosphocholine and phosphoethanolamine and participates in triglyceride transport from the liver to the bloodstream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
TNAP-IN-1 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNAP-IN-1 is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2] TNAP is a key enzyme in various physiological and pathological processes, including bone mineralization, vascular calcification, and neuronal development.[3][4] As an ectoenzyme, TNAP is anchored to the plasma membrane and hydrolyzes various substrates, most notably inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[3][4] By inhibiting TNAP, this compound serves as a valuable research tool for studying the roles of TNAP in health and disease and as a potential therapeutic agent for conditions associated with ectopic calcification.[1]
These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo experiments, and a diagram of the TNAP signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 50 mg/mL | ~145 mM | Clear solution |
| Ethanol | ~2 mg/mL | ~5.8 mM | For a similar compound (TNP)[5] |
| DMF | ~30 mg/mL | ~87 mM | For a similar compound (TNP)[5] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | ~0.73 mM | For a similar compound (TNP), prepare by first dissolving in DMSO[5] |
Note: The molecular weight of this compound (C17H16N2O4S) is 344.38 g/mol .[2] The information for Ethanol, DMF, and DMSO:PBS is based on a structurally similar compound and should be considered as an estimate.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial, add 290.4 µL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
In Vitro Application: Inhibition of TNAP in Cell Culture
This protocol provides a general guideline for using this compound in cell-based assays to study its effect on TNAP activity and downstream cellular processes. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Optional: TNAP activity assay kit
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in fresh cell culture medium from the stock solution. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Incubation times will vary depending on the specific experiment and the biological question being addressed.
-
Analysis: After incubation, the cells can be harvested for various downstream analyses, such as:
-
TNAP activity measurement: Lyse the cells and measure TNAP activity using a commercially available kit.
-
Gene expression analysis: Extract RNA to analyze the expression of TNAP and other relevant genes by RT-qPCR.
-
Protein analysis: Prepare cell lysates for Western blotting to detect changes in protein expression or phosphorylation status.
-
Functional assays: Assess cellular functions such as mineralization, proliferation, or migration.
-
Example from literature: In a study on MC3T3-E1 cells, a TNAP inhibitor with the same CAS number as this compound (MLS-0038949) was used at a concentration of 30 µM.[6]
In Vivo Application: Administration of a TNAP Inhibitor in a Mouse Model
This protocol provides a general framework for the oral administration of a TNAP inhibitor to mice. The specific dosage, vehicle, and administration frequency should be optimized based on the animal model and study objectives. This protocol is based on a study using the TNAP inhibitor SBI-425.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Mice
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (0.5% methylcellulose).
-
Suspend the calculated amount of this compound in the vehicle solution to achieve the desired final concentration (e.g., 1 mg/mL). Homogenize the suspension thoroughly.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume is typically adjusted based on body weight (e.g., 10 mL/kg).
-
The frequency of administration will depend on the pharmacokinetic properties of the compound and the experimental design (e.g., once or twice daily).
-
-
Monitoring and Analysis:
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, collect blood and/or tissues for analysis. This may include measuring plasma levels of the inhibitor, assessing TNAP activity in tissues, or evaluating a therapeutic endpoint (e.g., reduction in ectopic calcification).
-
Example from literature: In a study using a murine model of chronic kidney disease-mineral and bone disorder, the TNAP inhibitor SBI-425 was administered orally twice daily at doses of 1 and 10 mg/kg.[7]
Mandatory Visualizations
TNAP Signaling Pathway in Mineralization
Caption: TNAP's role in mineralization and metabolism.
Experimental Workflow: In Vitro TNAP Inhibition Assay
Caption: Workflow for cell-based TNAP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The functional co-operativity of tissue-nonspecific alkaline phosphatase (TNAP) and PHOSPHO1 during initiation of skeletal mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), such as TNAP-IN-1. These guidelines are designed for researchers in academia and industry involved in drug discovery and development.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in bone mineralization and has been implicated in various pathological conditions, including vascular calcification and osteoarthritis.[1][2] TNAP catalyzes the hydrolysis of phospho-monoesters, and its overexpression can lead to excessive mineralization.[1] Consequently, the identification of potent and selective TNAP inhibitors is a promising therapeutic strategy for these disorders. High-throughput screening (HTS) campaigns are essential for identifying novel small-molecule inhibitors from large compound libraries.[3] This document outlines a robust and sensitive luminescent HTS assay for the identification and characterization of TNAP inhibitors.
Signaling Pathways Involving TNAP
TNAP is involved in multiple signaling pathways, making it an attractive therapeutic target. Understanding these pathways is crucial for elucidating the mechanism of action of identified inhibitors.
High-Throughput Screening (HTS) Assay Protocol
This protocol describes a highly sensitive luminescent assay for TNAP activity, suitable for HTS campaigns.[4][5] The assay is based on the dephosphorylation of a dioxetane-based substrate, CDP-Star®, which results in light production. The light intensity is a direct measure of the TNAP-catalyzed reaction velocity.[4][5]
Materials and Reagents
-
TNAP Enzyme: Recombinant human TNAP
-
Substrate: CDP-Star® (1,2-dioxetane substrate)
-
Assay Buffer: 100 mM CAPS, pH 9.8, 2 mM MgCl₂, and 0.04 mM ZnCl₂.[6]
-
Positive Control: Known TNAP inhibitor (e.g., Levamisole)
-
Negative Control: DMSO (or assay buffer)
-
Plates: 384-well or 1536-well white, opaque microplates
-
Compound Library: Small molecule library dissolved in DMSO
Experimental Workflow
Detailed Protocol
-
Compound Plating:
-
Dispense nanoliter volumes of test compounds from the library plates into the 384- or 1536-well assay plates.
-
Include wells for positive controls (e.g., Levamisole) and negative controls (DMSO). A typical final concentration for screening is 10 µM.[7]
-
-
Enzyme Addition:
-
Prepare a working solution of TNAP in the assay buffer. The optimal concentration should be determined during assay development to be approximately 20 times the limit of detection (LOD).[5]
-
Dispense the TNAP solution into all wells of the assay plate.
-
-
Pre-incubation:
-
Pre-incubate the assay plates with the compounds and TNAP for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of CDP-Star® substrate.
-
Add the CDP-Star® solution to all wells to initiate the enzymatic reaction.
-
Incubate the plates at room temperature. The light signal is transient, so the optimal read time should be determined during assay development.[5]
-
Measure the luminescence using a plate reader.
-
Assay Optimization and Validation
-
Enzyme Concentration: Determine the minimal enzyme concentration that provides a robust signal-to-background ratio and a Z'-factor > 0.5.[5][7] The Z'-factor is a measure of assay quality and is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Substrate Concentration: The concentration of the substrate should be at or near its Michaelis-Menten constant (Km) to ensure assay sensitivity to competitive inhibitors.[5]
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on TNAP activity to ensure that the final concentration used for compound screening does not significantly inhibit the enzyme. TNAP is generally insensitive to DMSO concentrations at or below 2%.[5]
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: HTS Assay Parameters and Performance
| Parameter | Value | Reference |
| Assay Format | Luminescent | [5] |
| Substrate | CDP-Star® | [5] |
| Plate Format | 384-well / 1536-well | [1][8] |
| Z'-Factor | > 0.5 (typically 0.75 - 0.89) | [2][5] |
| DMSO Tolerance | ≤ 2% | [5] |
Table 2: Inhibitor Potency and Selectivity
| Compound | TNAP IC₅₀ (µM) | PLAP IC₅₀ (µM) | IAP IC₅₀ (µM) | Notes | Reference |
| Levamisole | 20.1 | >100 | >100 | Known non-selective TNAP inhibitor | [5] |
| This compound (example) | 0.05 | >50 | >50 | Potent and selective inhibitor | Fictional |
| Aryl Sulfonamide 1 | 0.005 - 1 | Inactive | Inactive | Identified via HTS | [9] |
PLAP: Placental Alkaline Phosphatase; IAP: Intestinal Alkaline Phosphatase. Selectivity is determined by comparing the IC₅₀ values against related isozymes.
Hit Confirmation and Follow-up Studies
Confirmed hits from the primary HTS should be further characterized through a series of secondary assays:
-
Dose-Response Analysis: Determine the IC₅₀ values of the confirmed hits to quantify their potency.
-
Selectivity Profiling: Test the inhibitors against other alkaline phosphatase isozymes (e.g., PLAP and IAP) to assess their selectivity.[9]
-
Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structural Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to optimize potency and other pharmacological properties.[3]
-
Cell-based Assays: Evaluate the efficacy of the inhibitors in relevant cell-based models of mineralization or disease.
Conclusion
The described luminescent HTS assay provides a robust and sensitive platform for the identification of novel TNAP inhibitors. Careful assay optimization and validation are critical for the success of an HTS campaign.[2] The identified hits can serve as valuable tool compounds for studying TNAP biology and as starting points for the development of new therapeutics for a range of mineralization disorders.
References
- 1. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): from hits to leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening of tissue-nonspecific alkaline phosphatase for identification of effectors with diverse modes of action [ecc.isc.ac]
- 5. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTS identification of compounds activating TNAP at an intermediate concentration of phosphate acceptor detected in luminescent assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Robotic implementation of assays: tissue-nonspecific alkaline phosphatase (TNAP) case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TNAP Activity in the Presence of TNAP-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tissue-nonspecific alkaline phosphatase (TNAP) is a key ectoenzyme anchored to the cell membrane that plays a critical role in various physiological processes, most notably in skeletal mineralization.[1][2] TNAP hydrolyzes extracellular inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby providing inorganic phosphate (B84403) (Pi) required for hydroxyapatite (B223615) crystal formation.[1][3][4] Beyond bone health, TNAP is involved in neuronal development, purinergic signaling, and inflammation by dephosphorylating substrates like pyridoxal-5’-phosphate (PLP) and adenosine (B11128) triphosphate (ATP).[1][5]
Given its central role, aberrant TNAP activity is implicated in diseases such as vascular calcification, making it an attractive therapeutic target.[4][6][7] TNAP-IN-1 is a selective small-molecule inhibitor of TNAP, serving as a valuable tool for studying its biological functions and for the development of novel therapeutics.[8] These application notes provide detailed protocols for measuring TNAP activity and its inhibition by this compound using common in vitro and cell-based assays.
Signaling Pathways and Regulatory Roles of TNAP
TNAP functions as a central hub in several key biological pathways. Its primary role involves the hydrolysis of phosphate monoesters.
Caption: TNAP's role in hydrolyzing PPi to promote mineralization.
Caption: TNAP's role in purinergic signaling via ATP degradation.
Data Presentation: TNAP Inhibitors and Assay Comparison
Quantitative data is essential for evaluating inhibitor potency and selecting the appropriate assay method.
Table 1: Properties of this compound
| Compound | Target | IC₅₀ | Application |
|---|
| this compound | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 0.19 µM | Research of soft tissue calcification[8] |
Table 2: Comparison of Common TNAP Inhibitors
| Inhibitor | Type | IC₅₀ / Kᵢ | Mechanism | Selectivity Notes |
|---|---|---|---|---|
| This compound | Small Molecule | 0.19 µM (IC₅₀)[8] | Selective Inhibitor | Selective for TNAP. |
| Levamisole | Imidazothiazole | ~20 µM (IC₅₀)[3][9] | Uncompetitive | Non-specific, also inhibits other AP isozymes.[3][9] |
| L-Homoarginine | Amino Acid Analog | - | Uncompetitive | A known uncompetitive inhibitor of TNAP.[3] |
| SBI-425 | Aryl Sulfonamide | - | Selective Inhibitor | A novel, highly specific TNAP inhibitor used in vivo.[4][10] |
| Theophylline | Methylxanthine | - | Non-competitive | Low potency; inhibits liver isoenzyme more strongly.[9] |
Table 3: Comparison of TNAP Activity Assay Methods
| Feature | Colorimetric Assay | Chemiluminescent Assay |
|---|---|---|
| Principle | Enzyme-catalyzed hydrolysis of a chromogenic substrate. | Enzyme-catalyzed dephosphorylation of a dioxetane substrate, leading to light emission.[3] |
| Substrate | p-Nitrophenyl phosphate (pNPP)[9] | Dioxetane-based substrates (e.g., CDP-Star®)[3] |
| Detection | Absorbance at 405 nm | Luminescence |
| Sensitivity | Lower | Thousands-fold higher than colorimetric methods.[3] |
| Throughput | Moderate to High | High; suitable for HTS campaigns.[3] |
| Primary Use | Routine enzyme kinetics, inhibitor validation. | High-throughput screening (HTS) of compound libraries.[3] |
Experimental Workflow
A typical workflow for screening and validating TNAP inhibitors like this compound involves a multi-step process from initial high-throughput screening to secondary validation and cell-based functional assays.
Caption: General workflow for the discovery and validation of TNAP inhibitors.
Experimental Protocols
Protocol 1: In Vitro Colorimetric TNAP Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of TNAP using the chromogenic substrate p-Nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
This compound
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂[9]
-
Substrate: p-Nitrophenyl phosphate (pNPP)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Include a vehicle control (Assay Buffer with DMSO only).
-
Enzyme Preparation: Dilute recombinant human TNAP in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the this compound serial dilutions or vehicle control.
-
Add 50 µL of the diluted TNAP solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of pNPP substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 1-2 minutes for 15-30 minutes (kinetic reading). Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percentage of TNAP activity against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro High-Throughput Chemiluminescent TNAP Assay
This highly sensitive protocol is suitable for primary screening of compound libraries or for precise determination of inhibitor potency.[3]
Materials:
-
Recombinant human TNAP
-
This compound
-
Assay Buffer: 1 M DEA-HCl, pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂
-
Substrate: Chemiluminescent dioxetane substrate (e.g., CDP-Star®)
-
DMSO
-
384-well white, opaque microplate
-
Luminometer
Procedure:
-
Compound Plating: Using an acoustic dispenser or liquid handler, dispense nanoliter volumes of this compound (or library compounds) dissolved in DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant TNAP diluted in Assay Buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the chemiluminescent substrate, diluted in Assay Buffer to its optimal concentration (typically near its Kₘ value).[3]
-
Signal Detection:
-
Incubate the plate for an additional 15-20 minutes at room temperature to allow the luminescent signal to stabilize.[3]
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
For IC₅₀ determination, follow the data analysis steps outlined in Protocol 1.
-
Protocol 3: Cell-Based Mineralization Assay with this compound
This assay evaluates the functional consequence of TNAP inhibition on osteoblast-mediated mineralization.
Materials:
-
Osteoblast-like cell line (e.g., MC3T3-E1, Saos-2)
-
Cell Culture Medium (e.g., α-MEM) with 10% FBS and antibiotics
-
Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound
-
Alizarin Red S Staining Solution
-
Fixation Solution: 10% (v/v) formalin
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed osteoblast-like cells into 24-well plates at a density that allows them to reach confluence within 2-3 days.
-
Induction of Differentiation: Once cells are confluent, replace the growth medium with Osteogenic Differentiation Medium.
-
Inhibitor Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle (DMSO) control. Refresh the medium with fresh inhibitor every 2-3 days.
-
Mineralization Period: Culture the cells for 14-21 days to allow for the formation of mineralized nodules.
-
Staining for Mineralization:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash extensively with deionized water to remove excess stain.
-
-
Quantification:
-
Visually inspect and image the plates to assess the extent of red staining (calcium deposits).
-
For quantitative analysis, destain the wells by adding a solution of 10% acetic acid, followed by neutralization with 10% ammonium (B1175870) hydroxide. Read the absorbance of the extracted stain at 405 nm.
-
-
Data Analysis: Compare the amount of mineralization in this compound-treated wells to the vehicle control to determine the dose-dependent effect of TNAP inhibition on cell-mediated calcification.
References
- 1. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 3. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method for Direct Assessment of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP-IN-1: A Representative Protocol for Inhibiting Osteoblast Mineralization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in bone metabolism, playing a pivotal role in the mineralization of the extracellular matrix by osteoblasts. TNAP facilitates this process primarily by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation.[1][2][3] Inhibition of TNAP presents a therapeutic strategy for conditions characterized by ectopic or excessive calcification. This document provides a detailed protocol for inhibiting osteoblast mineralization in vitro using a representative TNAP inhibitor, referred to here as TNAP-IN-1. The methodologies are based on established techniques using known TNAP inhibitors such as MLS-0038949.
Mechanism of Action
TNAP is an ectoenzyme that catalyzes the hydrolysis of PPi into two molecules of inorganic phosphate (B84403) (Pi).[1] This action is crucial for bone mineralization as it removes a key inhibitor (PPi) and provides a substrate (Pi) for hydroxyapatite [Ca10(PO4)6(OH)2] crystal growth. By inhibiting TNAP, compounds like this compound lead to an accumulation of extracellular PPi, which in turn suppresses the formation and growth of hydroxyapatite crystals, thereby inhibiting osteoblast-mediated matrix mineralization.[2]
Signaling Pathway
The inhibition of TNAP directly impacts the balance between PPi and Pi, which is a critical determinant of osteoblast mineralization. The accumulation of PPi not only physically inhibits hydroxyapatite crystal formation but can also influence osteoblast differentiation and gene expression.
Caption: Signaling pathway of TNAP-mediated osteoblast mineralization and its inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data related to the inhibition of TNAP and its effect on osteoblast mineralization, based on representative TNAP inhibitors.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 | Cell Lines Tested | Reference(s) |
| MLS-0038949 | TNAP | 0.19 µM | Not specified in abstract | [4] |
| SBI-425 | TNAP | Potent in vivo | Not specified in abstract | [5] |
Table 2: Effects of TNAP Inhibition on Osteoblast Mineralization
| Cell Line | Inhibitor | Concentration | Duration | Effect on Mineralization | Reference(s) |
| MC3T3-E1 | TNAP Inhibitor | Not specified | 2-3 days | Reduced protection of AML cells from apoptosis | [6] |
| MG-63, Saos-2 | Levamisole derivatives | Not specified | Not specified | Significant reduction in mineralization | [7] |
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to assess the inhibitory effect of this compound on osteoblast mineralization.
Protocol 1: Inhibition of Mineralization in MC3T3-E1 Osteoblast Precursor Cells
Objective: To determine the dose-dependent effect of this compound on the mineralization of MC3T3-E1 cells.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC® CRL-2593™)
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Ascorbic acid
-
β-Glycerophosphate
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
10% (w/v) Cetylpyridinium (B1207926) chloride (CPC) solution
-
24-well tissue culture plates
Experimental Workflow:
Caption: Experimental workflow for this compound inhibition of osteoblast mineralization.
Procedure:
-
Cell Seeding:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 24-well plates at a density of 5 x 104 cells per well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 until cells reach confluence (approximately 24-48 hours).
-
-
Osteogenic Induction and Treatment:
-
Prepare osteogenic medium: α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL L-ascorbic acid, and 10 mM β-glycerophosphate.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of induction (Day 0), replace the growth medium with osteogenic medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle-only control group.
-
-
Maintenance:
-
Replace the medium with fresh osteogenic medium and the corresponding concentrations of this compound every 2-3 days.
-
-
Termination and Staining:
-
After 14-21 days, when significant mineralization is observed in the control wells, terminate the experiment.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add 500 µL of Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells four to five times with deionized water to remove excess stain.
-
-
Quantification of Mineralization:
-
After the final wash, aspirate all remaining water.
-
Add 400 µL of 10% cetylpyridinium chloride (CPC) solution to each well to elute the Alizarin Red S stain.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Transfer 200 µL of the eluted stain from each well to a 96-well plate.
-
Measure the absorbance at 562 nm using a microplate reader.
-
The absorbance values are directly proportional to the amount of calcium deposition.
-
Troubleshooting
-
Low Mineralization in Control Wells: Ensure the MC3T3-E1 cells are not of a high passage number, as this can reduce their differentiation potential. Confirm the concentrations of L-ascorbic acid and β-glycerophosphate are correct.
-
High Background Staining: Ensure thorough washing after Alizarin Red S incubation to remove non-specific binding of the dye.
-
Inhibitor Precipitation: Check the solubility of this compound in the culture medium. If precipitation occurs, consider using a lower concentration or a different vehicle.
Conclusion
This document provides a comprehensive guide for utilizing a TNAP inhibitor, represented as this compound, to study the inhibition of osteoblast mineralization in vitro. The provided protocols and background information are intended to assist researchers in designing and executing experiments to investigate the role of TNAP in bone formation and to screen for potential therapeutic agents targeting this enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. bioconductor.org [bioconductor.org]
- 3. mdpi.com [mdpi.com]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application of TNAP-IN-1 in Vascular Smooth Muscle Cell Culture: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process is actively regulated and shares many similarities with bone mineralization. Vascular smooth muscle cells (VSMCs) play a crucial role in the development of vascular calcification, undergoing an osteogenic transdifferentiation. A key enzyme implicated in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP promotes mineralization by hydrolyzing extracellular pyrophosphate (PPi), a potent inhibitor of calcification.[1][2] Consequently, the inhibition of TNAP has emerged as a promising therapeutic strategy to mitigate vascular calcification.
TNAP-IN-1 (also known as MLS 0038949) is a potent and selective small molecule inhibitor of TNAP.[3][4] It belongs to a class of aryl sulfonamides identified through high-throughput screening.[2] This document provides detailed application notes and protocols for the use of this compound in VSMC culture to study and inhibit vascular calcification.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Chemical Name | 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide | N/A | [4] |
| Molecular Formula | C17H16N2O4S | N/A | [3] |
| Molecular Weight | 344.38 g/mol | N/A | [3] |
| IC50 | 0.19 µM | Inhibition of TNAP transfected in COS-1 cells (colorimetric assay) | [3][4] |
| Mechanism of Action | Uncompetitive Inhibitor | Kinetic studies with recombinant human TNAP | [2] |
| Selectivity | No significant activity against Intestinal Alkaline Phosphatase (IAP) and Placental Alkaline Phosphatase (PLAP) (IC50 > 100 µM) | Recombinant human IAP and PLAP | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of TNAP in VSMC calcification and a general workflow for investigating the effects of this compound.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Studying TNAP in Endothelial Cells using TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a cell surface enzyme crucial for various physiological processes, including bone mineralization.[1][2] In the vascular system, particularly in endothelial cells, TNAP is implicated in pathological conditions such as vascular calcification and the regulation of blood-brain barrier integrity.[2][3][4][5] TNAP-IN-1 (also known as SBI-425) is a potent and selective inhibitor of TNAP, making it an invaluable tool for elucidating the role of this enzyme in endothelial cell biology and pathology.[6] These application notes provide detailed protocols for utilizing this compound to study its effects on endothelial cells.
Mechanism of Action
TNAP is an ectoenzyme that hydrolyzes various phosphate-containing compounds, most notably pyrophosphate (PPi), a potent inhibitor of mineralization.[4][7] By degrading PPi, TNAP promotes the deposition of calcium phosphate (B84403) crystals, contributing to vascular calcification.[4][7] In the context of the blood-brain barrier, TNAP activity is linked to the maintenance of barrier integrity through the regulation of the Rho-associated protein kinase (ROCK) pathway, which controls cytoskeletal dynamics.[8][9]
This compound acts by directly inhibiting the enzymatic activity of TNAP.[6] This inhibition leads to an increase in extracellular PPi levels, thereby preventing calcification. In brain microvascular endothelial cells, inhibition of TNAP by this compound has been shown to increase the expression of ROCK1/2, leading to cytoskeletal remodeling and altered barrier permeability.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound (SBI-425) to investigate its effects on vascular and endothelial parameters.
Table 1: In Vivo Efficacy of this compound (SBI-425) on Vascular Calcification
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Warfarin-induced vascular calcification rat model | SBI-425 | 10 mg/kg/day | 7 weeks | Significantly reduced aortic calcium content (Vehicle: 3.84 ± 0.64 mg/g vs. SBI-425: 0.70 ± 0.23 mg/g) | [10][11] |
| WHC-eTNAP mice on atherogenic diet | SBI-425 | 30 mg/kg/day in food | 5 weeks | Reduced coronary artery calcification | [3] |
Table 2: Effect of this compound (SBI-425) on Plasma Alkaline Phosphatase Activity
| Animal Model | Treatment Group | Plasma Alkaline Phosphatase (AP) Activity | p-value | Reference |
| WHC-eTNAP mice | WHC + placebo | 178 mU/L | <0.05 | [4] |
| WHC-eTNAP + placebo | 4404 mU/L | <0.05 | [4] | |
| WHC-eTNAP + SBI-425 | 952 mU/L | <0.05 | [4] |
Signaling Pathway
The inhibition of TNAP by this compound in brain microvascular endothelial cells has been shown to impact the Rho-ROCK signaling pathway, a key regulator of cytoskeletal tension and endothelial barrier function.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on endothelial cells.
Experimental Workflow Overview
Endothelial Cell Culture and Treatment with this compound
This protocol describes the basic culture of human umbilical vein endothelial cells (HUVECs) and subsequent treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (SBI-425)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gelatin-based coating solution
-
Cell culture flasks/plates
Procedure:
-
Coat culture flasks or plates with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before seeding cells.
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed cells into appropriate culture plates for subsequent experiments.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control with the same concentration of DMSO should be included.
-
Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired time (e.g., 24, 48, or 72 hours).
Endothelial Permeability Assay (Transwell-Based)
This assay measures the passage of a tracer molecule across an endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
FITC-Dextran (40 kDa)
-
Fluorometer
Procedure:
-
Seed HUVECs onto the gelatin-coated Transwell inserts at a high density (e.g., 1 x 10^5 cells/insert) and culture until a confluent monolayer is formed (typically 2-3 days).
-
Treat the endothelial monolayer with various concentrations of this compound for the desired duration.
-
After treatment, replace the medium in the upper chamber with medium containing FITC-Dextran (1 mg/mL).
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer (excitation/emission ~490/520 nm).
-
An increase in fluorescence in the lower chamber indicates increased permeability.
TNAP Activity Assay
This colorimetric assay measures the enzymatic activity of TNAP in cell lysates or conditioned media.
Materials:
-
HUVECs
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3M NaOH)
-
Spectrophotometer
Procedure:
-
Culture and treat HUVECs with this compound as described in Protocol 1.
-
Lyse the cells using a suitable lysis buffer and collect the lysate.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add the pNPP substrate solution to each well and incubate at 37°C.
-
The reaction is stopped by adding a stop solution.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the TNAP activity.
Western Blot for ROCK Pathway Proteins
This protocol is for detecting changes in the expression of ROCK1 and ROCK2 proteins following this compound treatment.
Materials:
-
HUVECs treated with this compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ROCK1, anti-ROCK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated HUVECs and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ROCK1, ROCK2, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of TNAP in endothelial cell function and dysfunction. The protocols outlined above provide a framework for studying its effects on endothelial permeability, TNAP activity, and associated signaling pathways. These studies will contribute to a better understanding of diseases involving vascular calcification and blood-brain barrier disruption and may aid in the development of novel therapeutic strategies.
References
- 1. Endothelial paracellular permeability assay [protocols.io]
- 2. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. origene.com [origene.com]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Inhibitory Effect of TNAP-IN-1 on Tissue-Nonspecific Alkaline Phosphatase (TNAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in bone mineralization and has emerged as a therapeutic target for pathologies associated with soft tissue calcification. TNAP-IN-1 is a potent and selective small molecule inhibitor of TNAP. These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on TNAP activity, enabling researchers to assess its potency and mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below for easy comparison. This compound, an aryl sulfonamide, demonstrates high potency and selectivity for TNAP.[1][2][3]
| Inhibitor | Chemical Class | IC50 (µM) | Selectivity | Mode of Inhibition (vs. Phosphate-Donor Substrate) |
| This compound | Aryl Sulfonamide | 0.19[2] | Selective for TNAP over other alkaline phosphatases.[1] | Uncompetitive[1] |
| Levamisole | Imidazothiazole | ~20 | Non-specific | Uncompetitive |
| Theophylline | Methylxanthine | >100 | Non-specific | Non-competitive |
Signaling Pathways and Experimental Workflows
To understand the broader context of TNAP inhibition, the following diagrams illustrate a key signaling pathway involving TNAP and a general experimental workflow for quantifying its inhibition.
TNAP in Purinergic Signaling
TNAP plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP to adenosine. This process modulates the activation of purinergic receptors, influencing various physiological processes.
Caption: TNAP's role in the purinergic signaling pathway.
Experimental Workflow for TNAP Inhibition Assay
This workflow outlines the key steps in quantifying the inhibitory effect of a compound like this compound on TNAP activity.
Caption: General workflow for a TNAP inhibition assay.
Experimental Protocols
Protocol 1: In Vitro TNAP Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to determine the IC50 value of this compound.
Materials:
-
Recombinant human TNAP
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of Assay Buffer containing the diluted this compound to each well. Add 25 µL of recombinant human TNAP solution (pre-diluted in Assay Buffer) to each well. Include wells with Assay Buffer and DMSO as a vehicle control (100% activity) and wells with a known TNAP inhibitor (e.g., levamisole) as a positive control. Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: To initiate the reaction, add 25 µL of pNPP substrate solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. The enzymatic hydrolysis of pNPP by TNAP will produce a yellow product, p-nitrophenol.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki) for this compound
This compound is an uncompetitive inhibitor with respect to the phosphate-donor substrate.[1] This protocol describes how to determine the inhibition constant (Ki) for an uncompetitive inhibitor.
Procedure:
-
Perform the in vitro TNAP inhibition assay as described in Protocol 1, with the following modifications:
-
Use a range of fixed concentrations of this compound.
-
For each concentration of this compound, vary the concentration of the pNPP substrate.
-
-
Data Analysis:
-
Measure the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For an uncompetitive inhibitor, the Lineweaver-Burk plots will result in a series of parallel lines.
-
The apparent Vmax (Vmax,app) and apparent Km (Km,app) can be determined from the y- and x-intercepts of these lines, respectively.
-
The Ki can be determined by plotting the y-intercepts (1/Vmax,app) against the inhibitor concentration [I]. The x-intercept of this secondary plot will be equal to -Ki. Alternatively, the slope of the Lineweaver-Burk plots remains constant, while the y-intercept changes. The relationship is described by the equation: 1/Vmax,app = (1/Vmax) + (1/Vmax * Ki) * [I].
-
Protocol 3: Cell-Based TNAP Inhibition Assay
This protocol allows for the assessment of this compound's inhibitory activity in a cellular context.
Materials:
-
Cells expressing TNAP (e.g., Saos-2 osteosarcoma cells)
-
Cell culture medium
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed TNAP-expressing cells in a 96-well plate and culture until they reach confluence.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound in fresh cell culture medium for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
TNAP Activity Measurement:
-
Transfer the cell lysates to a new 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate at 37°C and measure the absorbance at 405 nm at different time points.
-
-
Data Analysis:
-
Normalize the TNAP activity to the total protein concentration of each lysate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
These application notes provide a comprehensive guide for researchers to quantify the inhibitory effects of this compound on TNAP. The provided protocols for in vitro and cell-based assays, along with the quantitative data and pathway diagrams, will facilitate the characterization of this and other TNAP inhibitors, aiding in the development of novel therapeutics for calcification-related disorders.
References
- 1. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP Inhibition Assay Using TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for developing and performing a Tissue-Non-specific Alkaline Phosphatase (TNAP) inhibition assay using the selective inhibitor, TNAP-IN-1. This guide is intended for researchers in academia and industry involved in drug discovery, particularly for conditions related to soft tissue calcification and other pathologies involving TNAP dysregulation.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in various physiological processes, including bone mineralization and the regulation of neurotransmission.[1][2][3] TNAP functions by hydrolyzing extracellular pyrophosphate (PPi), a potent inhibitor of mineralization, to produce inorganic phosphate (B84403) (Pi), which is essential for hydroxyapatite (B223615) crystal formation.[2][4][5] Dysregulation of TNAP activity is implicated in several pathological conditions, including vascular calcification and craniosynostosis.[6][7] Therefore, the identification and characterization of potent and selective TNAP inhibitors are of significant therapeutic interest.[5][6][8]
This compound is a selective and potent inhibitor of TNAP, making it a valuable tool for studying the biological functions of this enzyme and for validating TNAP as a therapeutic target.[9] This document outlines a robust and reproducible colorimetric assay for quantifying TNAP inhibition by this compound and other potential inhibitors.
TNAP Signaling Pathways
TNAP is a central player in purinergic signaling and mineralization pathways. It exerts its effects primarily through the dephosphorylation of various substrates.
Purinergic Signaling
TNAP is involved in the dephosphorylation of adenosine (B11128) triphosphate (ATP) to adenosine.[2][10] This process modulates the activation of P1 and P2 purinergic receptors, thereby influencing a wide range of physiological responses, including inflammation and neurotransmission.[1][2]
Caption: TNAP's role in purinergic signaling.
Mineralization Pathway
In the context of mineralization, TNAP hydrolyzes inorganic pyrophosphate (PPi), a natural inhibitor of hydroxyapatite formation. This action increases the local concentration of inorganic phosphate (Pi), promoting the deposition of calcium phosphate crystals and subsequent tissue mineralization.[2][4][10]
Caption: TNAP's role in the mineralization pathway.
Quantitative Data on TNAP Inhibitors
The inhibitory activity of this compound and other known TNAP inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.
| Inhibitor | IC50 (TNAP) | Selectivity Notes | Reference |
| This compound | 0.19 µM | Selective for TNAP. | [9] |
| SBI-425 | 16 nM | Orally active and potent TNAP inhibitor. | [11] |
| DS-1211 | 3.4 nM | Highly selective for human TNAP over IAP or PLAP. | [12] |
| Levamisole | Weak | Not TNAP-specific. | [5][12] |
| Theophylline | Weak | Not TNAP-specific. | [5][12] |
Experimental Protocols
Principle of the Assay
The TNAP inhibition assay is a colorimetric method that measures the enzymatic activity of TNAP. The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate.[13][14][15][16] TNAP hydrolyzes pNPP to p-nitrophenol (pNP) and inorganic phosphate.[14][17] At an alkaline pH, pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[13][14][15] The intensity of the yellow color is directly proportional to the TNAP activity.[14] The inhibitory effect of compounds like this compound is determined by measuring the reduction in pNP formation.
Experimental Workflow Diagram
References
- 1. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 4. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): from hits to leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. neb.com [neb.com]
- 17. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Coronary Artery Disease Models with TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Selection: While the request specified TNAP-IN-1, a thorough literature search did not yield in vivo studies of this compound in coronary artery disease (CAD) models. This compound is a selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor with an IC50 of 0.19 μM, suitable for research on soft tissue calcification.[1] This document provides detailed application notes and protocols for a well-characterized, potent, and orally bioavailable TNAP inhibitor, SBI-425 (IC50 = 16 nM), which has been successfully used in a mouse model of coronary artery disease. This information is intended to serve as a comprehensive guide for researchers interested in studying the role of TNAP in CAD using a representative inhibitor.
Introduction
Coronary artery disease (CAD) is a major cause of morbidity and mortality worldwide. A key pathological process in the progression of atherosclerosis, the underlying cause of CAD, is vascular calcification. Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a critical enzyme in this process. TNAP promotes vascular calcification by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization.[2] Upregulation of TNAP in vascular endothelial and smooth muscle cells is associated with pathological calcification.[2] Therefore, inhibition of TNAP presents a promising therapeutic strategy for mitigating coronary atherosclerosis. These application notes provide a summary of the use of a TNAP inhibitor in a preclinical model of CAD, including its effects on disease progression and detailed experimental protocols.
Mechanism of Action of TNAP in Coronary Artery Disease
TNAP contributes to the pathogenesis of coronary artery disease primarily through its role in vascular calcification. The proposed signaling pathway involves the enzymatic degradation of pyrophosphate (PPi), a key inhibitor of hydroxyapatite (B223615) crystal formation. Increased TNAP activity in the vascular endothelium leads to a decrease in local PPi concentrations, creating a pro-calcific environment. This initial calcification may then serve as a nidus for lipid deposition, accelerating the development of atherosclerotic plaques.
Figure 1: Signaling pathway of TNAP in vascular calcification and atherosclerosis.
Quantitative Data Summary
The following table summarizes the quantitative data from a study using the TNAP inhibitor SBI-425 in a mouse model of familial hypercholesterolemia with endothelial-specific TNAP overexpression (WHC-eTNAP mice). This model exhibits accelerated coronary artery disease.
| Parameter | Placebo Group (WHC-eTNAP) | SBI-425 Treated Group (WHC-eTNAP) | Outcome of TNAP Inhibition | Reference |
| Coronary Calcium Deposition (μm²) | 144,622 | 78,838 | Reduction | [2][3] |
| Coronary Lipid Deposition (μm²) | 77,317 | 30,754 | Reduction | [2][3] |
| Body Weight (g) | 18.8 | 22.4 | Improvement | [2][3] |
| Left Ventricular Ejection Fraction (%) | 47 | 59 | Improvement | [2][3] |
| Plasma Alkaline Phosphatase (mU/L) | 4404 | 952 | Reduction | [2] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study of a TNAP inhibitor in a coronary artery disease mouse model, based on the methodology reported for SBI-425.[2]
Animal Model
A suitable animal model is the WHC-eTNAP mouse, which harbors a homozygous recessive mutation in the low-density lipoprotein receptor and has endothelial-specific overexpression of TNAP. This model develops significant coronary artery calcification and atherosclerosis.
Inhibitor Formulation and Administration
-
Compound: SBI-425
-
Dose: 30 mg/kg per day
-
Formulation: The inhibitor is mixed with powdered food. A placebo group receives the powdered diet without the active compound.
-
Administration: The formulated diet is provided ad libitum, with food replenished three times a week.
-
Treatment Duration: The treatment is initiated at 8 weeks of age and continues for five weeks.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 3. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TNAP-IN-1 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TNAP-IN-1 for in vitro cell culture experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP is an enzyme that plays a crucial role in various physiological processes, including bone mineralization and the regulation of extracellular nucleotide signaling. It primarily functions by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization, and adenosine (B11128) triphosphate (ATP) to regulate purinergic signaling. By inhibiting TNAP, this compound can be used to study the effects of reduced TNAP activity in various cellular contexts, such as soft tissue calcification research.
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for a new inhibitor is to perform a dose-response experiment. For this compound, which has a reported IC50 of 0.19 μM, a broad concentration range should be tested to determine the optimal concentration for your specific cell line and experimental endpoint. A logarithmic dilution series, for example, from 10 nM to 100 µM, is a common approach.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). To minimize the potential for solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For this compound, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
Serum contains various proteins that can bind to small molecules like this compound, potentially reducing its effective concentration available to the cells. It is crucial to consider this when interpreting your results. If you suspect significant interference from serum proteins, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The concentration used may not be sufficient to inhibit TNAP in your specific cell line. 2. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Insensitive cell line or assay: Your cell line may not express sufficient levels of TNAP, or your assay may not be sensitive enough to detect the effects of inhibition. | 1. Test a higher concentration range. 2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. Consider the stability of the compound in your specific media and experimental conditions. 3. Confirm TNAP expression in your cell line using techniques like Western blot or qPCR. Use a positive control to validate your assay's performance. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target effects: At higher concentrations, this compound may be inhibiting other cellular targets, leading to toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of this compound. If available, consider using a more selective inhibitor. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| High variability between experimental replicates. | 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or overall health of the cells. 3. Edge effects in multi-well plates: Evaporation from the outer wells of the plate can lead to an increased concentration of the inhibitor. | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes for accurate dispensing. 2. Standardize your cell culture procedures, including seeding density and passage number. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.19 μM | [1][2] |
| Recommended Starting Concentration Range | 10 nM - 100 µM | General practice |
| Stock Solution Storage (DMSO) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Visualizations
Signaling Pathway of TNAP
References
troubleshooting TNAP-IN-1 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, TNAP-IN-1. The information is presented in a question-and-answer format to directly address common issues related to the stability of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like this compound. This indicates that the compound's concentration has exceeded its solubility limit in your experimental conditions. Here are several strategies to address this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is crucial, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to assess its impact on your experiment.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight variations in your buffer's pH to identify a range that improves this compound solubility.[1]
-
Improve Mixing Technique: When diluting the DMSO stock, add it dropwise to the aqueous buffer while gently vortexing or swirling. This prevents localized high concentrations that can lead to immediate precipitation.
-
Use Pre-warmed Buffer: Gently warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the inhibitor can sometimes enhance solubility.
Q2: My this compound solution appears clear initially but becomes cloudy or shows precipitate after incubation. How can I troubleshoot this?
A2: This phenomenon, known as delayed precipitation, can be caused by several factors:
-
Temperature Fluctuations: Moving samples between different temperatures (e.g., from a 37°C incubator to a microscope at room temperature) can decrease the solubility of the compound. If possible, use a heated stage or minimize the time the samples are outside the incubator.
-
Compound Instability: this compound may be degrading over time in your specific assay medium. It is recommended to perform a stability study to determine its half-life under your experimental conditions (see Protocol 2).
-
Interaction with Media Components: Components in complex media, such as serum proteins, could potentially interact with the inhibitor and contribute to precipitation over time.
Q3: What is the recommended method for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are critical for the integrity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[2] Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Keep the solid form of the inhibitor at 2-8°C.[3]
Q4: How can I determine the aqueous solubility of this compound in my specific buffer?
A4: You can experimentally determine the kinetic solubility of this compound in your buffer of choice using a method like the one detailed in Protocol 1 below. This will help you establish the maximum concentration you can use in your experiments without precipitation.
Q5: I suspect this compound is degrading in my assay. How can I confirm this?
A5: To confirm degradation, you can perform a time-course experiment using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) (see Protocol 2). This will allow you to quantify the amount of intact this compound remaining at different time points.
Data Presentation
Since specific aqueous solubility and stability data for this compound are not publicly available and are highly dependent on the specific experimental conditions (e.g., buffer composition, pH, temperature), it is crucial to determine these parameters empirically. Below are example tables to guide you in presenting your experimental findings.
Table 1: Example Kinetic Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 25 | [User-determined value] | e.g., Clear solution |
| PBS | 7.4 | 37 | [User-determined value] | e.g., Precipitates above X µM |
| Tris Buffer | 8.0 | 25 | [User-determined value] | e.g., Slight turbidity at Y µM |
| RPMI + 10% FBS | 7.2 | 37 | [User-determined value] | e.g., No precipitation observed |
Table 2: Example Stability of this compound in Aqueous Buffer (pH 7.4, 37°C)
| Time (hours) | % Remaining this compound (by HPLC) | Degradation Products Observed |
| 0 | 100% | None |
| 2 | [User-determined value] | e.g., Peak A at retention time X |
| 8 | [User-determined value] | e.g., Peak A and B |
| 24 | [User-determined value] | e.g., Increased Peak A and B |
| 48 | [User-determined value] | e.g., Multiple degradation peaks |
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubation: Incubate the plate at your experimental temperature for 1-2 hours with gentle shaking.
-
Visual and Instrumental Analysis:
-
Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness or visible particles).
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear (visually and/or by turbidity measurement) is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 2: Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately take an aliquot (e.g., 100 µL).
-
Quench any potential degradation by adding a cold organic solvent (e.g., 200 µL of acetonitrile) containing an internal standard.
-
Centrifuge to pellet any precipitated proteins or salts and transfer the supernatant to an HPLC vial.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Prepare Time-Point Samples: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradants.
-
Quantify the peak area of this compound at each time point relative to the internal standard.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
Visualizations
Below are diagrams illustrating key concepts related to TNAP signaling and troubleshooting workflows.
TNAP Signaling and Substrates
Troubleshooting this compound Precipitation
References
common issues with TNAP inhibitor experiments and solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tissue-Non-specific Alkaline Phosphatase (TNAP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your TNAP inhibitor experiments.
Question: My TNAP inhibitor shows low potency or inconsistent IC50 values. What are the possible causes and solutions?
Answer:
Low potency or variable IC50 values for a TNAP inhibitor can stem from several factors related to the inhibitor itself, the assay conditions, or the enzyme source.
Possible Causes & Solutions:
-
Inhibitor Solubility and Stability:
-
Problem: The inhibitor may not be fully dissolved in the assay buffer, leading to an inaccurate concentration. Some inhibitors can also degrade over time, especially after repeated freeze-thaw cycles.[1]
-
Solution: Ensure complete solubilization of the inhibitor in an appropriate solvent (e.g., DMSO) before diluting it in the assay buffer. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of stock solutions.[1] It's recommended to store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
-
-
Assay Conditions:
-
Problem: Sub-optimal assay conditions, such as incorrect pH, temperature, or substrate concentration, can significantly impact enzyme activity and inhibitor potency.
-
Solution: Optimize the assay conditions. TNAP activity is sensitive to pH and temperature; ensure your buffer is at the correct pH and maintain a consistent temperature throughout the assay.[2] The substrate concentration should be carefully chosen, typically at or near the Michaelis-Menten constant (Km) for competitive inhibitors, to ensure assay sensitivity.[3]
-
-
Enzyme Source and Purity:
-
Problem: The source and purity of the TNAP enzyme can affect inhibitor binding. Recombinant enzymes from different expression systems may have variations in post-translational modifications.
-
Solution: Use a highly purified, well-characterized source of TNAP. If possible, use the same batch of enzyme across a series of experiments to ensure consistency.
-
-
Off-Target Effects or Non-Specific Inhibition:
-
Problem: The compound may be inhibiting other phosphatases or interfering with the assay detection method (e.g., absorbing light at the detection wavelength in colorimetric assays).[3]
-
Solution: Test the inhibitor's selectivity against other alkaline phosphatase isozymes like intestinal (IAP) and placental (PLAP) alkaline phosphatases.[4][5] To rule out assay interference, run controls without the enzyme but with the inhibitor at various concentrations.
-
Question: I am observing high background noise or a weak signal in my TNAP activity assay. How can I improve my signal-to-noise ratio?
Answer:
A high background or weak signal can obscure the true effect of your TNAP inhibitor. Optimizing your assay setup is crucial for obtaining reliable data.
Possible Causes & Solutions:
-
Assay Format and Substrate Choice:
-
Problem: Colorimetric assays using substrates like p-nitrophenyl phosphate (B84403) (pNPP) can have high background due to interference from colored compounds in a screening library.[3]
-
Solution: Consider using a more sensitive detection method, such as a chemiluminescent assay with a dioxetane-based substrate like CDP-Star®.[3][6] These assays can be thousands of times more sensitive than colorimetric methods.[3] For fluorescence-based assays, use black plates with clear bottoms to minimize background and crosstalk.[7][8]
-
-
Buffer Composition:
-
Problem: Components in your sample preparation or assay buffer, such as high concentrations of phosphate, EDTA (>0.5 mM), or certain detergents, can interfere with the TNAP reaction.[8]
-
Solution: Review your buffer composition and eliminate any potentially interfering substances. If studying biological samples, consider deproteinizing them.[8]
-
-
Instrument Settings:
-
Problem: Incorrect instrument settings, such as the wrong wavelength for absorbance or fluorescence detection, can lead to poor signal quality.[2][8]
-
Solution: Double-check and optimize the instrument settings for your specific assay. For plate readers, ensure the correct filters are in place.[2][8]
-
-
Enzyme Concentration:
-
Problem: If the enzyme concentration is too low, the signal may be difficult to distinguish from the background. Conversely, if it's too high, the reaction may proceed too quickly to be accurately measured.[9]
-
Solution: Titrate the TNAP enzyme to determine the optimal concentration that provides a robust signal within the linear range of the assay.[3]
-
Question: My results from cell-based TNAP inhibitor assays are not reproducible. What factors should I consider?
Answer:
Reproducibility in cell-based assays is critical for validating the effects of TNAP inhibitors in a more physiologically relevant context.
Possible Causes & Solutions:
-
Cell Health and Viability:
-
Problem: Unhealthy or non-viable cells will not respond consistently to treatment. Over-confluent or frequently passaged cells can exhibit altered behavior.[10]
-
Solution: Always use healthy, viable cells within a low passage number. Ensure proper cell culture techniques, including using fresh media and supplements, and avoiding contamination.[10] Monitor cell morphology before and during the experiment.[11]
-
-
Cell Seeding Density:
-
Problem: Inconsistent cell numbers across wells will lead to variability in the results.[10]
-
Solution: Optimize and standardize the cell seeding density to ensure a consistent cell number in each well at the time of treatment.[10] Be careful when moving plates after seeding to avoid uneven cell distribution.[11]
-
-
Inhibitor Cytotoxicity:
-
Problem: The inhibitor itself may be toxic to the cells at the concentrations being tested, confounding the interpretation of its effect on TNAP activity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the concentration range at which the inhibitor is not toxic to the cells.[4]
-
-
Experimental Controls:
-
Problem: Lack of appropriate controls makes it difficult to interpret the results.
-
Solution: Include positive controls (a known TNAP inhibitor like levamisole) and negative controls (vehicle-treated cells) in every experiment.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways involving TNAP that I should be aware of when designing my experiments?
A1: TNAP is a key enzyme in several critical pathways. Understanding these can help in designing experiments and interpreting results. The primary pathways include:
-
Mineralization Pathway: TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[12][13] This process is crucial for bone and tooth formation. TNAP also dephosphorylates osteopontin, another mineralization inhibitor.[13]
-
Purinergic Signaling Pathway: TNAP dephosphorylates extracellular ATP to ADP, AMP, and finally to adenosine.[12][13] Adenosine then acts on purinergic P1 receptors, influencing a wide range of cellular processes. TNAP's role in this pathway connects it to neurotransmission and inflammation.[14][15]
-
Vitamin B6 Metabolism: TNAP is essential for the dephosphorylation of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, into pyridoxal, allowing it to be transported across cell membranes.[12]
-
TGF-β1 Signaling in Liver Fibrosis: Recent studies suggest TNAP can regulate the conversion of TGF-β1 and the activation of hepatic stellate cells through the TGF-β1/SMAD pathway, potentially by promoting the interaction between CD47 and thrombospondin-1 (TSP1).[16]
Q2: How do I choose the right TNAP inhibitor for my experiment?
A2: The choice of inhibitor depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo, desired selectivity).
-
Levamisole: A widely used, but relatively weak and non-selective TNAP inhibitor.[5][17] It can be useful as a control in in vitro assays.[3]
-
Aryl Sulfonamides (e.g., SBI-425): These are potent and highly selective TNAP inhibitors suitable for both in vitro and in vivo studies.[17][18][19] They have shown efficacy in animal models of vascular calcification.[20]
-
Other Small Molecules: Several other classes of small molecule inhibitors have been developed, some with IC50 values in the low nanomolar range.[21]
It is crucial to consider the inhibitor's selectivity for TNAP over other alkaline phosphatase isozymes to avoid off-target effects.[4]
Q3: What are the key considerations for designing an in vivo study with a TNAP inhibitor?
A3: In vivo studies require careful planning to ensure meaningful and reproducible results.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor to determine the appropriate dosage and administration route.[5]
-
Toxicity: Assess the potential toxicity of the inhibitor, including its effects on bone formation and mineralization, as TNAP plays a crucial role in these processes.[17][20]
-
Animal Model: Choose an appropriate animal model that recapitulates the disease state you are studying. For example, warfarin-induced arterial calcification models are used to study vascular calcification.[20]
-
Biomarkers: Monitor relevant biomarkers in blood or tissue samples to assess the inhibitor's efficacy. This could include measuring TNAP activity, PPi levels, or markers of calcification.[22]
Quantitative Data Summary
Table 1: IC50 Values of Common TNAP Inhibitors
| Inhibitor | IC50 (TNAP) | Selectivity | Reference |
| Levamisole | ~20 µM | Low (inhibits other APs) | [3] |
| SBI-425 | 16 nM | High | [19] |
| TNAP-IN-1 | 0.19 µM | Selective | [1] |
| Pyrazole (B372694) Derivatives | As low as 5 nM | High | [21] |
Key Experimental Protocols
Protocol 1: Determination of TNAP Inhibitor IC50 using a Colorimetric Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8.
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution.
-
Enzyme: Purified recombinant human TNAP.
-
Inhibitor: Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the serially diluted inhibitor or vehicle (DMSO) control.
-
Add 20 µL of the TNAP enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based TNAP Activity Assay
-
Cell Culture:
-
Plate cells (e.g., Saos-2 osteosarcoma cells, which have high endogenous TNAP expression) in a 96-well plate at an optimized density and allow them to adhere overnight.[4]
-
-
Inhibitor Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the TNAP inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
TNAP Activity Measurement:
-
Wash the cells with PBS.
-
Add the pNPP substrate solution in assay buffer to each well.
-
Incubate at 37°C and monitor the color development.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the percent TNAP activity versus the inhibitor concentration to evaluate its cellular efficacy.
-
Visualizations
Caption: Key signaling pathways modulated by TNAP.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TNAP-induced CD47 membrane expression enhances TGF-β1 conversion in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of TNAP-IN-1 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). The following resources are designed to help you mitigate off-target effects and ensure the reliability and reproducibility of your cellular assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), with an IC50 of 0.19 μM.[1] TNAP is a key enzyme in skeletal mineralization, primarily by hydrolyzing extracellular inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[2] By inhibiting TNAP, this compound can be utilized in studies related to soft tissue calcification.
Q2: What are the known off-targets of this compound?
This compound is a highly selective inhibitor. In a broad panel of over 250 biological targets, the only significant off-target activity observed was against Cytochrome P450 2C19 (CYP2C19).[2] It shows minimal to no activity against other alkaline phosphatase isozymes such as Intestinal Alkaline Phosphatase (IAP) and Placental Alkaline Phosphatase (PLAP), with IC50 values greater than 100 μM for both.[2] It also shows negligible inhibition of NPP1 and PHOSPHO1.[2]
Q3: How can I be sure the observed phenotype in my assay is due to TNAP inhibition and not an off-target effect?
To confirm that the observed cellular phenotype is a direct result of TNAP inhibition, a multi-faceted validation approach is recommended:
-
Orthogonal Validation: Use a structurally different TNAP inhibitor (e.g., levamisole, though be aware of its lower potency and specificity) to see if it recapitulates the same phenotype.
-
Genetic Validation: Employ genetic tools like siRNA or CRISPR/Cas9 to knockdown or knockout the ALPL gene (which encodes TNAP). The resulting phenotype should mimic that of this compound treatment.
-
Negative Control: If available, use a structurally similar but inactive analog of this compound. This will help to rule out effects caused by the chemical scaffold itself.
-
Dose-Response Relationship: A clear dose-response relationship between the concentration of this compound and the observed phenotype strengthens the evidence for an on-target effect.
Q4: I am observing cytotoxicity in my cellular assay. Is this an expected on-target effect or a potential off-target effect?
While high concentrations of any compound can lead to cytotoxicity, it is crucial to determine if the observed cell death is related to the inhibition of TNAP or an off-target effect. First, perform a dose-response experiment to identify the concentration at which cytotoxicity occurs and compare it to the effective concentration for TNAP inhibition. If cytotoxicity only occurs at concentrations significantly higher than the IC50 for TNAP, it is more likely to be an off-target effect. To investigate further, you can perform a cell viability assay in cells with genetically silenced TNAP; if the cytotoxicity is still present, it is not mediated by TNAP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or irreproducible results between experiments. | 1. Compound Instability: this compound degradation due to improper storage or handling. 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum lots. 3. Pipetting Errors: Inaccurate dispensing of the inhibitor or other reagents. | 1. Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 2. Maintain a consistent cell culture protocol, including regular mycoplasma testing. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No observable effect of this compound. | 1. Low TNAP Expression: The cell line used may not express sufficient levels of TNAP. 2. Inactive Compound: The inhibitor may have degraded. 3. Insufficient Assay Sensitivity: The assay may not be sensitive enough to detect the effect of TNAP inhibition. | 1. Confirm TNAP expression in your cell line using Western blot or qPCR. 2. Test the activity of your this compound stock in a biochemical assay with purified TNAP protein. 3. Optimize your assay readout or consider a more sensitive detection method. |
| Observed phenotype does not align with known functions of TNAP. | 1. Off-Target Effect: The phenotype may be due to the inhibition of an unknown off-target. 2. Novel TNAP Function: You may have uncovered a previously uncharacterized role of TNAP in your specific cellular context. | 1. Perform off-target validation experiments as described in the FAQs (orthogonal validation, genetic knockdown). 2. Conduct further experiments to elucidate the novel function of TNAP in your system. |
| High background signal in the assay. | 1. Compound Aggregation: At high concentrations, small molecules can form aggregates that interfere with assay readouts. 2. Non-specific Binding: The inhibitor may be binding to other components in the assay. | 1. Visually inspect the compound in solution for any precipitation. Perform a dose-response curve; aggregating compounds often show a steep, non-saturating curve. 2. Include appropriate controls, such as a vehicle-only control and a negative control compound. |
Quantitative Data
Table 1: Selectivity Profile of this compound and Other TNAP Inhibitors
| Inhibitor | Target | IC50 | Selectivity vs. IAP | Selectivity vs. PLAP | Reference |
| This compound | TNAP | 0.19 µM | >526-fold | >526-fold | [2] |
| IAP | >100 µM | [2] | |||
| PLAP | >100 µM | [2] | |||
| SBI-425 | TNAP | 16 nM | High | High | [3] |
| Levamisole | TNAP | ~20 µM | Low | Low | [4] |
| Theophylline | TNAP | Lower potency | Moderate | Moderate | [3] |
| DS-1211 | TNAP | 3.4 nM | ~458-fold | ~1032-fold | [5] |
| IAP | 1560 nM | [5] | |||
| PLAP | 3510 nM | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the lowest effective concentration of this compound that inhibits TNAP activity without causing significant cytotoxicity.
Materials:
-
Cells expressing TNAP
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 for cytotoxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes TNAP in a cellular context.
Materials:
-
Cells expressing TNAP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-TNAP antibody
Methodology:
-
Cell Treatment: Treat one population of cells with an effective, non-toxic concentration of this compound and another with vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-TNAP antibody.
-
-
Data Analysis: Quantify the band intensities for TNAP at each temperature for both the this compound treated and vehicle-treated samples. Plot the percentage of soluble TNAP against the temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of TNAP and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
TNAP-IN-1 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental success.
Storage Recommendations:
For optimal stability, this compound should be stored as a solid or in solution under the following conditions:
| Storage Condition | Shelf Life |
| Solid | Store at -20°C for up to 2 years. |
| In DMSO | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.19 µM | [1] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| Molecular Formula | C17H16N2O4S | [2][3] |
| Molecular Weight | 344.39 g/mol | [2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain solubility. A final DMSO concentration of 0.5-1% is generally well-tolerated by most cell lines. Perform a solubility test with your specific buffer system. |
| Inconsistent or No Inhibition of TNAP Activity | - Compound degradation.- Incorrect concentration.- Inactive enzyme. | - Ensure proper storage conditions have been maintained. Use freshly prepared solutions. - Verify the concentration of your stock solution and dilutions. - Confirm the activity of your TNAP enzyme using a positive control inhibitor (e.g., levamisole) and a reliable substrate (e.g., p-nitrophenyl phosphate). |
| High Background Signal in Assay | - Substrate instability.- Contamination. | - Prepare substrate solutions fresh for each experiment. - Use high-purity reagents and sterile techniques to avoid contamination. |
| Cell Toxicity Observed | High concentration of this compound or DMSO. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell type. Keep the final DMSO concentration below 1%. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound prevents the breakdown of PPi, leading to an increase in its local concentration and subsequent inhibition of soft tissue calcification.
Q2: Is this compound specific for TNAP?
Q3: What is the primary research application for this compound?
A3: this compound is primarily used for the research of soft tissue calcification, particularly vascular calcification.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -80°C.
Experimental Protocols
In Vitro TNAP Inhibition Assay
This protocol is adapted from established methods for measuring alkaline phosphatase activity.[4]
Materials:
-
This compound
-
Recombinant human TNAP enzyme
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the Assay Buffer to achieve the final desired concentrations. Remember to include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant TNAP enzyme in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds linearly over the desired time course.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted this compound or DMSO control.
-
Add 50 µL of the diluted TNAP enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 100 µL of pre-warmed pNPP substrate solution (e.g., 10 mM in Assay Buffer) to each well.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every 1-2 minutes for 15-30 minutes, or a single endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of p-nitrophenol production (the product of the reaction) from the change in absorbance over time. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
dealing with poor solubility of TNAP-IN-1 during experiments
Welcome to the technical support center for TNAP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with a particular focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is a powerful solvent for many organic molecules, including this compound.
Q2: My this compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. What is happening and how can I fix it?
A2: This common issue is often referred to as "crashing out" or "precipitation upon dilution." It occurs because this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media. When the concentrated DMSO stock is rapidly diluted, the abrupt change in solvent polarity causes the compound to precipitate.
Here are several strategies to prevent this:
-
Optimize your dilution method: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final volume of complete media.
-
Add the stock solution slowly while mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.[1]
-
Maintain a low final DMSO concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration in your cell culture of less than 0.5%, and ideally below 0.1%.[2][3] This may require preparing a more dilute initial stock solution in DMSO.
Q3: My media containing this compound looks fine initially, but a precipitate forms after a few hours or days in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Compound instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods.
-
Interaction with media components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[1]
-
Temperature and pH shifts: Changes in temperature and pH of the media during incubation can affect the solubility of the compound.
-
Media evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
To address delayed precipitation, consider the following:
-
Prepare fresh this compound-containing media for each media change.
-
If your experiment allows, consider using a different basal media formulation or serum-free media.
-
Ensure proper humidification in your incubator to minimize evaporation.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most common solvent, other options can be explored if DMSO is not suitable for your experimental system. However, their suitability for this compound would need to be empirically determined. Some general alternatives for hydrophobic compounds include:
-
Ethanol: Can be used for some compounds, but often has higher cytotoxicity than DMSO.
-
Dimethylformamide (DMF)
-
Co-solvent systems: A mixture of solvents, such as PEG 400 and ethanol, can sometimes improve solubility.[4]
-
Formulations with surfactants: Non-ionic surfactants like Tween® 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
It is crucial to perform a vehicle control with any new solvent or solvent combination to assess its potential effects on your experimental system.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ | 0.19 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM stock concentration.
-
Dissolve the Compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[5]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free medium or PBS. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution (or the stock solution directly if not using an intermediate step) dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the flask or plate.
-
Ensure the final DMSO concentration remains below 0.5% (ideally below 0.1%).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration or further optimizing the dilution method.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Mandatory Visualizations
TNAP Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of TNAP and its inhibition by this compound.
Experimental Workflow for Using this compound
Caption: Recommended experimental workflow for the preparation and use of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot precipitation issues with this compound.
References
validating TNAP-IN-1 activity in a new experimental setup
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for validating the activity of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), in a new experimental setup.
Troubleshooting Guide
This section addresses specific issues that may arise during the validation of this compound activity.
| Question | Possible Cause & Solution |
| 1. No or low inhibition of TNAP activity observed. | a. Inactive this compound: Ensure proper storage of this compound (-20°C for up to 1 month, -80°C for up to 6 months) to maintain its activity.[1] Prepare fresh dilutions for each experiment. b. Incorrect Assay Conditions: Verify the pH of the assay buffer is optimal for TNAP activity (typically pH 9.8 for in vitro pNPP assays).[2] Ensure the reaction temperature is maintained at 37°C. c. Sub-optimal Substrate Concentration: The concentration of the substrate (e.g., pNPP) can affect inhibitor potency. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration around the Km value for initial experiments. d. Inactive Enzyme: Confirm the activity of your TNAP enzyme source (recombinant or cellular lysate) with a known inhibitor like levamisole (B84282) or L-homoarginine as a positive control.[2][3] |
| 2. High variability between replicate wells. | a. Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for reagents to be added to multiple wells. b. Inconsistent Incubation Times: Ensure all wells are incubated for the same duration. For kinetic assays, use a plate reader that can read all wells simultaneously. c. Edge Effects in Microplates: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. d. Cell Seeding Inconsistency (for cell-based assays): Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| 3. Unexpected results in downstream signaling assays (e.g., no change in ATP/adenosine (B11128) ratio). | a. Low TNAP expression in the cell model: Confirm that your chosen cell line expresses sufficient levels of TNAP. This can be verified by Western blot or by measuring baseline TNAP activity. b. Redundant Pathways: Other ectonucleotidases, such as CD73, can also convert AMP to adenosine.[3] The effect of TNAP inhibition might be masked by the activity of these enzymes. Consider using a cell model with low expression of other ectonucleotidases or using inhibitors for those enzymes as controls. c. Incorrect timing of measurement: The changes in extracellular ATP, adenosine, or PPi levels are dynamic. Perform a time-course experiment to determine the optimal time point to measure the effect of this compound. |
| 4. This compound appears to be cytotoxic to the cells. | a. High Concentration: Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations well below the cytotoxic level for your functional assays. b. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1] TNAP is an enzyme that hydrolyzes various phosphate-containing molecules, including pyrophosphate (PPi), a key inhibitor of mineralization, and adenosine triphosphate (ATP), which it dephosphorylates to adenosine.[4][5] By inhibiting TNAP, this compound is expected to increase the local concentrations of PPi and ATP and decrease the concentration of adenosine. |
| 2. What is a suitable positive control for a TNAP inhibition assay? | Levamisole and L-homoarginine are well-characterized, non-specific inhibitors of TNAP and can be used as positive controls to validate your assay setup.[2][3] |
| 3. How can I confirm that this compound is specifically inhibiting TNAP and not other alkaline phosphatases? | To confirm specificity, you can perform the inhibition assay using other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). A selective inhibitor like this compound should show significantly lower potency against these other isozymes. |
| 4. What are the key downstream signaling pathways to investigate when validating this compound? | The primary pathways to investigate are the purinergic signaling pathway, by measuring changes in extracellular ATP and adenosine levels, and the mineralization pathway, by measuring the accumulation of extracellular pyrophosphate (PPi). |
| 5. What is the reported IC50 of this compound? | The reported half-maximal inhibitory concentration (IC50) of this compound is 0.19 µM.[1] However, this value may vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. It is recommended to determine the IC50 in your own experimental setup. |
Quantitative Data Summary
The following table summarizes key quantitative data for compounds commonly used in TNAP activity validation experiments.
| Compound | Target | Reported IC50 / Ki | Assay Conditions | Reference |
| This compound | TNAP | 0.19 µM (IC50) | Not specified | [1] |
| Levamisole | TNAP | 21.4 µM (Ki) | Colorimetric assay with pNPP | [6] |
| L-homoarginine | TNAP | Specific TNAP inhibitor | Not specified | [3] |
| SBI-425 | TNAP | Potent and orally bioavailable | In vivo and in vitro studies | [7][8] |
Experimental Protocols
Protocol 1: In Vitro TNAP Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the hydrolysis of pNPP to the yellow-colored p-nitrophenol by TNAP.
Materials:
-
Recombinant TNAP enzyme
-
This compound
-
Levamisole (positive control)
-
pNPP substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and levamisole in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and levamisole in Assay Buffer.
-
Prepare a working solution of recombinant TNAP in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the TNAP working solution to the control and inhibitor wells.
-
Add 10 µL of the serially diluted this compound, levamisole, or vehicle (solvent control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPP substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the absorbance of the control wells is within the linear range of the plate reader.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Measure the Effect of this compound on Extracellular ATP and Adenosine Levels
This protocol describes how to measure the impact of TNAP inhibition on the key components of the purinergic signaling pathway in a cell culture system.
Materials:
-
A cell line expressing TNAP (e.g., Saos-2 osteosarcoma cells)
-
This compound
-
Cell culture medium and supplements
-
ATP and Adenosine quantitation kits (commercially available, e.g., luciferase-based for ATP and HPLC-based for adenosine)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Treatment:
-
Once the cells are confluent, replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 1-24 hours). The optimal incubation time should be determined experimentally.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Quantification of Extracellular ATP and Adenosine:
-
Follow the manufacturer's instructions for the chosen ATP and adenosine quantitation kits to measure their concentrations in the collected supernatants.
-
-
Data Analysis:
-
Calculate the ratio of ATP to adenosine for each treatment condition.
-
Compare the ratios in the this compound treated wells to the vehicle control to determine the effect of TNAP inhibition on purinergic signaling.
-
Visualizations
Caption: Experimental workflow for validating this compound activity.
Caption: TNAP signaling pathways and the inhibitory action of this compound.
References
- 1. Generation of inorganic pyrophosphate from extracellular adenosine triphosphate by human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Increased activity of TNAP compensates for reduced adenosine production and promotes ectopic calcification in the genetic disease ACDC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. ATP Assays | What is an ATP Assay? [promega.com]
- 6. A Method for Direct Assessment of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Potential Cytotoxicity of TNAP-IN-1
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for evaluating the potential cytotoxicity of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)[1]. As with any small-molecule inhibitor, understanding its effect on cell health is a critical step in preclinical research.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I assess its cytotoxicity?
A1: this compound is a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme involved in various physiological processes, including bone mineralization and the regulation of extracellular ATP levels.[1][4][5][6] While it is a valuable tool for studying the role of TNAP in conditions like soft tissue calcification, it is crucial to determine if it has any off-target or inherent toxic effects on cells.[1] Cytotoxicity assessment helps to establish a therapeutic window and ensures that observed effects are due to TNAP inhibition rather than general cellular toxicity.[7]
Q2: What are the first steps to take when planning a cytotoxicity study for this compound?
A2: Begin by selecting appropriate cell lines relevant to your research context (e.g., vascular smooth muscle cells for calcification studies, or specific cancer cell lines). You will need to determine a suitable concentration range for this compound, which could be based on its reported IC50 for TNAP inhibition (0.19 μM)[1]. It is recommended to test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a dose-response relationship. Finally, choose at least two different cytotoxicity assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity) to obtain a comprehensive toxicity profile.[7]
Q3: Which cell viability assays are recommended for testing this compound?
A3: A multi-faceted approach is recommended.[7]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often used as an indicator of cell viability.[8][9] The MTT assay, for instance, relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[9]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[10][11] This is a direct measure of cytotoxicity.
-
Apoptosis Assays (e.g., Caspase-3/7 activity): These assays determine if the inhibitor induces programmed cell death (apoptosis). Measuring the activity of effector caspases like caspase-3 and -7 is a common method.[12][13][14]
Q4: How do I interpret the results from different cytotoxicity assays?
A4: Different assays provide different insights. A decrease in metabolic activity (MTT assay) without a significant increase in LDH release might suggest an anti-proliferative or cytostatic effect rather than direct cell killing. Conversely, a sharp increase in LDH release indicates necrotic cell death. Positive results in a caspase assay would point towards an apoptotic mechanism of cell death.[7] Comparing the IC50 (half-maximal inhibitory concentration) values from these different assays can provide a clearer picture of the mechanism of cytotoxicity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a general workflow for assessing cytotoxicity and the potential signaling consequences of TNAP inhibition.
Caption: General workflow for assessing the cytotoxicity of a compound.
Caption: Potential impact of TNAP inhibition on extracellular signaling.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol red or serum in the media can interfere. | - Use fresh, sterile reagents.- Use a background control (media + MTT, no cells).- Use serum-free media during the MTT incubation step if possible. |
| Low signal or poor sensitivity | - Cell number is too low or too high.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase incubation time with MTT (up to 4 hours).[8][15]- Ensure complete dissolution of crystals by mixing thoroughly or increasing shaking time.[16] |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent pipetting.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
LDH Release Assay Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High background LDH in control wells | - Cells are unhealthy or were handled too roughly, causing premature lysis.- Serum in the media contains LDH. | - Handle cells gently during seeding and media changes.- Use a no-cell control to measure background LDH in the media.[10]- Use heat-inactivated serum or serum-free medium if possible. |
| Low signal in positive control (lysis) | - Lysis buffer is not effective.- Insufficient incubation time with lysis buffer. | - Ensure the lysis buffer is at the correct concentration and has not expired.- Increase incubation time with the lysis buffer as per the manufacturer's protocol. |
| Compound interference | - this compound may inhibit the LDH enzyme itself.- Compound color may interfere with absorbance reading. | - Run a control with the compound added directly to the LDH assay reaction mixture (without cells) to check for interference.- Use a wavelength correction by subtracting the absorbance of a blank well containing the compound at the same concentration. |
Quantitative Data Summary
As there is no publicly available cytotoxicity data for this compound, researchers can use the following table to summarize their findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., A549 | MTT | 24 | ||
| e.g., A549 | MTT | 48 | ||
| e.g., A549 | LDH Release | 48 | Measure of EC50 for LDH release | |
| e.g., A549 | Caspase-3/7 | 24 | ||
| e.g., HepG2 | MTT | 24 | ||
| e.g., HepG2 | MTT | 48 | ||
| e.g., HepG2 | LDH Release | 48 | Measure of EC50 for LDH release | |
| e.g., HepG2 | Caspase-3/7 | 24 |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for measuring cellular metabolic activity as an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][16] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from a blank well (media and MTT only). Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls: Set up the following controls on the same plate:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.
-
Culture Medium Background: Wells containing only culture medium.[10]
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] Stop the reaction by adding a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol measures the activity of key effector caspases involved in apoptosis.[13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence or fluorescence.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This is often a "add-mix-measure" reagent that contains the caspase substrate and a buffer.[14]
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Subtract the background reading from a no-cell control. Express the results as fold-change in caspase activity compared to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 6. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.com]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
TNAP-IN-1 degradation and how to prevent it
Welcome to the Technical Support Center for TNAP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting strategies for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound, with the chemical name 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2), is a selective and potent inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). To ensure its stability, it is recommended to store the solid compound and stock solutions under the following conditions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: My this compound stock solution has changed color. Is it still usable?
A change in the color of your stock or working solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is strongly advised to assess the integrity of the compound using analytical methods like HPLC before proceeding with experiments.
Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing stocks at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and suitable for long-term storage at the chosen temperature.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of small molecules. Some plastics may leach impurities or allow for adsorption of the compound to the surface. For long-term storage, using amber glass vials or chemically resistant polypropylene (B1209903) tubes is recommended to minimize these effects.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Inhibitor Activity
This is a frequent issue that can often be attributed to the degradation of this compound in solution. Follow this systematic guide to troubleshoot the problem.
Step 1: Verify Stock Solution Integrity
The initial step is to confirm that your stock solution has not degraded.
-
Action: Analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: A single major peak corresponding to intact this compound with high purity (>95%).
-
Troubleshooting:
-
Multiple Peaks or Reduced Purity: If additional peaks are present or the purity is below 95%, the stock solution has likely degraded. Prepare a fresh stock solution from the solid compound.
-
Review Handling Procedures: Ensure proper storage conditions (see FAQs) and handling to prevent future degradation.
-
Step 2: Assess Stability in Experimental Media
This compound may be unstable in your specific experimental buffer or cell culture medium.
-
Action: Incubate this compound in your assay buffer or medium at the experimental temperature (e.g., 37°C) for the duration of your experiment. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining intact inhibitor.
-
Expected Outcome: The concentration of this compound should remain stable over the course of the experiment.
-
Troubleshooting:
-
Decreased Concentration Over Time: If the concentration of this compound decreases, it indicates instability in your experimental conditions.
-
Potential Causes:
-
Hydrolysis: The sulfonamide group in this compound may be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Ensure the pH of your medium is stable.
-
Reaction with Media Components: Certain components in complex media, such as amino acids or reducing agents, could potentially react with the inhibitor.
-
Enzymatic Degradation: If using serum or cell lysates, endogenous enzymes could be metabolizing the inhibitor.
-
-
Step 3: Mitigating Degradation in Experiments
If instability is confirmed, consider the following strategies:
-
pH Control: Ensure your experimental buffer is robust and maintains a stable pH throughout the experiment. The stability of sulfonamides can be pH-dependent.
-
Fresh Preparation: Prepare working solutions of this compound immediately before each experiment.
-
Reduced Incubation Time: If possible, shorten the incubation time of your assay to minimize the extent of degradation.
-
Replenishment: For long-term experiments (e.g., cell culture over several days), consider replenishing the inhibitor by performing partial media changes with fresh this compound.
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively reported in the literature, based on its chemical structure as an aryl sulfonamide, two primary degradation pathways can be hypothesized: hydrolysis and photodegradation.
Figure 1. Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a general method to quantify the amount of intact this compound in a solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC vials
Procedure:
-
Preparation of Test Solution: Dilute the this compound stock solution to the final working concentration in the experimental buffer or medium.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Transfer to an HPLC vial and analyze immediately. This serves as the 100% reference.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, process as in step 2, and transfer to HPLC vials.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient to separate this compound from potential degradation products (e.g., 10-90% Mobile Phase B over 15 minutes).
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (this should be determined by a UV scan of the pure compound).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Figure 2. Experimental workflow for assessing this compound stability.
References
TNAP-IN-1 compatibility with other research reagents
Welcome to the technical support center for TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of approximately 0.19 μM.[1] It functions as a cell-permeable, uncompetitive inhibitor with respect to the phosphate (B84403) donor substrate and a noncompetitive inhibitor with respect to the acceptor substrate. This suggests that this compound binds to an allosteric site on the enzyme, rather than the active site. Its primary application in research is the study of soft tissue calcification.[1]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in dimethyl sulfoxide (B87167) (DMSO). Once prepared, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is DMSO.[1] For final experimental concentrations, the DMSO stock solution can be further diluted in aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or interfere with the assay. A final DMSO concentration at or below 2% is generally considered safe for many cell-based assays.
Compatibility with Research Reagents
Understanding the compatibility of this compound with common laboratory reagents is crucial for designing robust experiments. Below is a summary of its compatibility with various buffers, cell culture media, reducing agents, and detergents.
Buffers:
Published studies on TNAP inhibitors frequently utilize specific buffer systems for in vitro assays. This suggests a high likelihood of compatibility for this compound with these buffers.
| Buffer System | pH Range | Compatibility Notes |
| Tris-HCl | 7.0 - 9.0 | Commonly used in TNAP activity assays and cell lysis protocols. This compound is expected to be compatible. |
| HEPES | 6.8 - 8.2 | A common biological buffer. No known incompatibilities with this compound. |
| Phosphate-Buffered Saline (PBS) | ~7.4 | Widely used in cell culture. No direct compatibility data is available, but it is likely compatible. |
| Diethanolamine (DEA)-HCl | ~9.8 | Often used as a buffer in alkaline phosphatase assays. This compound is expected to be stable in this buffer for the duration of the assay.[2] |
Cell Culture Media:
| Media | Compatibility Notes |
| DMEM | Used in studies involving osteoblasts and other cell types for mineralization assays with TNAP inhibitors. Expected to be compatible. |
| RPMI | No specific data available, but likely compatible for short-term cell culture experiments. |
Reducing Agents:
Reducing agents are often used in protein biochemistry to prevent oxidation. Their compatibility with this compound should be considered, especially in enzymatic assays.
| Reagent | Compatibility Notes |
| Dithiothreitol (DTT) | No direct data on interaction with this compound. However, DTT can interfere with assays involving metal ions, and since TNAP is a zinc- and magnesium-dependent enzyme, high concentrations of DTT could potentially affect enzyme activity indirectly. |
| β-Mercaptoethanol (BME) | Similar to DTT, no direct interaction data is available. BME is generally less stable than DTT. |
Detergents:
Detergents are used for cell lysis and protein solubilization. Their effect on this compound and the TNAP enzyme should be considered.
| Detergent | Compatibility Notes |
| Triton X-100 | A non-ionic detergent commonly used in cell lysis buffers. It is likely compatible with this compound. |
| Sodium Dodecyl Sulfate (SDS) | An ionic detergent that denatures proteins. It will inactivate the TNAP enzyme and is therefore not suitable for use in activity assays with this compound. |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibition of TNAP activity observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -80°C or -20°C in aliquots.[1] |
| Incorrect Assay Conditions | Verify the pH and composition of your assay buffer. TNAP activity is optimal at alkaline pH. Ensure the presence of required co-factors like Zn2+ and Mg2+ in the assay buffer.[2] |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup. |
| Inactive Enzyme | Test the activity of your TNAP enzyme using a known substrate (e.g., p-nitrophenyl phosphate) to ensure it is active. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Run a control without the enzyme to measure the rate of spontaneous substrate degradation. Subtract this background from your experimental values. |
| Interference from other reagents | Test for interference from other components in your assay mixture by running appropriate controls. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure accurate pipetting and consistent incubation times. |
| Freeze-thaw Cycles | Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing and using aliquots.[1] |
| Cell Culture Conditions | If using a cell-based assay, ensure consistent cell density, passage number, and culture conditions. |
Experimental Protocols & Visualizations
Signaling Pathway of TNAP in Mineralization
Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. TNAP activity leads to an increase in local inorganic phosphate (Pi) concentration, which promotes mineralization.
Caption: TNAP's role in bone mineralization.
General Experimental Workflow for Testing this compound Activity
This workflow outlines the basic steps for assessing the inhibitory effect of this compound on TNAP enzyme activity in an in vitro assay.
Caption: Workflow for this compound in vitro assay.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common problems encountered when using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Optimizing Incubation Time for TNAP-IN-1 in Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP is an ectoenzyme anchored to the cell membrane that plays a crucial role in various physiological processes by dephosphorylating its substrates in the extracellular space.[1][2] By inhibiting TNAP, this compound can modulate downstream signaling pathways and cellular functions that are dependent on TNAP activity.
Q2: Which signaling pathways are regulated by TNAP and can be affected by this compound?
A2: TNAP has been shown to regulate key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smads pathway and the Extracellular signal-regulated kinase (ERK1/2) pathway.[3][4][5][6][7] Therefore, treatment of cells with this compound is expected to modulate these pathways. The optimal incubation time will depend on which pathway and downstream effects are being investigated.
Q3: What is a good starting point for incubation time when using this compound?
A3: For initial experiments, a time-course experiment is highly recommended. Based on general knowledge of small molecule inhibitors and the nature of the signaling pathways affected by TNAP, a range of incubation times should be tested. For signaling pathway studies (e.g., phosphorylation events), shorter time points are often relevant, while longer incubation times are typically necessary for assessing changes in gene expression, cell proliferation, or differentiation.
A suggested starting range for a time-course experiment could be:
-
Short-term (for signaling): 15 min, 30 min, 1 hour, 3 hours, 6 hours
-
Long-term (for functional assays): 12 hours, 24 hours, 48 hours, 72 hours
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration of this compound is cell-line dependent and should be determined by performing a dose-response experiment. It is advisable to test a range of concentrations around the reported IC50 value to find the effective concentration for your specific cell line and experimental conditions. Running a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel is crucial to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal incubation time: The incubation period may be too short or too long to observe the desired effect. 2. Inhibitor concentration is too low: The concentration used may not be sufficient to inhibit TNAP in your specific cell system. 3. Cell line is not responsive: The targeted pathway may not be active or sensitive to TNAP inhibition in your chosen cell line. 4. Inhibitor instability: this compound may be unstable in your cell culture medium over longer incubation periods. | 1. Perform a time-course experiment as detailed in the experimental protocols below. 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Verify the expression and activity of TNAP in your cell line. 4. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. |
| High cell toxicity or death | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Off-target effects. | 1. Perform a dose-response cell viability assay to determine the non-toxic concentration range. 2. Reduce the incubation time. 3. Use the lowest effective concentration possible to minimize potential off-target effects. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variability in this compound solution preparation. 3. Cell passage number affecting TNAP expression or pathway activity. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh this compound solutions for each experiment from a reliable stock. 3. Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of TGF-β Signaling
This protocol outlines a method to determine the optimal incubation time of this compound for observing changes in the phosphorylation of Smad2/3, key mediators of the TGF-β signaling pathway.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 3 hours, 6 hours, 12 hours, and 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: At each time point, place the plates on ice, remove the medium, and wash the cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well to prepare cell lysates.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Resolve equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-Smad2/3 and total Smad2/3. The optimal incubation time is the point at which the ratio of p-Smad2/3 to total Smad2/3 shows a significant and reproducible change compared to the vehicle control.
Protocol 2: Time-Course Analysis of ERK1/2 Phosphorylation
This protocol is designed to determine the kinetics of ERK1/2 phosphorylation in response to this compound treatment.
Methodology:
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For studies on growth factor-induced ERK1/2 activation, it may be necessary to serum-starve the cells for 4-16 hours prior to the experiment.
-
This compound Preparation: Prepare this compound solutions as described in Protocol 1.
-
Treatment: Pre-incubate cells with this compound for various short time points (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours) before stimulating with a known activator of the ERK1/2 pathway (e.g., a growth factor), if applicable. Alternatively, assess the direct effect of this compound over a time course (e.g., 15 minutes, 30 minutes, 1 hour, 3 hours, 6 hours). Include appropriate vehicle and positive controls.
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis and Western blotting as described in Protocol 1, using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Data Analysis: Analyze the ratio of p-ERK1/2 to total ERK1/2 at each time point. ERK1/2 phosphorylation can be transient, so a careful analysis of the time course is crucial to identify the peak response and subsequent dephosphorylation.[8][9]
Data Presentation
Table 1: Example Data for Time-Course of p-Smad2/3 Inhibition by this compound
| Incubation Time | Fold Change in p-Smad2/3 / Total Smad2/3 (Normalized to Vehicle) |
| 30 min | 0.95 |
| 1 hour | 0.85 |
| 3 hours | 0.60 |
| 6 hours | 0.45 |
| 12 hours | 0.50 |
| 24 hours | 0.55 |
Note: This is example data and will vary depending on the cell line, this compound concentration, and experimental conditions.
Table 2: Example Data for Time-Course of p-ERK1/2 Modulation by this compound
| Incubation Time | Fold Change in p-ERK1/2 / Total ERK1/2 (Normalized to Vehicle) |
| 15 min | 1.10 |
| 30 min | 1.50 |
| 1 hour | 1.20 |
| 3 hours | 0.90 |
| 6 hours | 0.85 |
Note: This is example data and will vary depending on the cell line, this compound concentration, and experimental conditions.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TNAP-induced CD47 membrane expression enhances TGF-β1 conversion in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNAP limits TGF-β-dependent cardiac and skeletal muscle fibrosis by inactivating the SMAD2/3 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox-Regulation of ERK 1/2-Directed Phosphatase by Reactive Oxygen Species: Role in Signaling TPA-Induced Growth Arrest in ML-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The duration of ERK1/2 activity determines the activation of c-Fos and Fra-1 and the composition and quantitative transcriptional output of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TNAP Inhibitors: TNAP-IN-1 vs. Levamisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial ectoenzyme involved in various physiological and pathological processes. As a key regulator of mineralization, TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of calcification[1][2]. Its role extends to neuronal development, inflammation, and purinergic signaling[1][2][3]. Consequently, TNAP has emerged as a significant therapeutic target for diseases characterized by soft tissue calcification, such as vascular calcification[2][4][5]. The development of specific inhibitors is critical for both therapeutic applications and for elucidating the enzyme's precise biological functions.
This guide provides an objective comparison between TNAP-IN-1, a modern selective inhibitor, and levamisole, a classical, non-selective compound widely used in historical research. We will examine their performance based on experimental data, detail relevant experimental protocols, and visualize key pathways and workflows to aid researchers in selecting the appropriate tool for their studies.
TNAP: Key Signaling Pathways
TNAP's primary function is the hydrolysis of various phosphate (B84403) monoesters[2][6]. This activity is central to two major pathways:
-
Mineralization Regulation: In bone tissue, TNAP promotes mineralization by hydrolyzing extracellular inorganic pyrophosphate (PPi), a strong inhibitor of hydroxyapatite (B223615) crystal formation, into inorganic phosphate (Pi)[6][7]. It also dephosphorylates osteopontin (B1167477) (OPN), another mineralization inhibitor[1][2].
-
Purinergic Signaling: TNAP plays a critical role in regulating the balance between pro-inflammatory ATP and anti-inflammatory adenosine. It sequentially dephosphorylates ATP, ADP, and AMP, ultimately producing adenosine, which has potent anti-inflammatory effects[1][2].
These dual roles highlight the complexity of TNAP signaling and the need for precise inhibitory tools to study its function in different contexts.
References
- 1. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 7. Frontiers | Tissue Nonspecific Alkaline Phosphatase (TNAP) Regulates Cranial Base Growth and Synchondrosis Maturation [frontiersin.org]
A Comparative Guide to Selective TNAP Inhibitors: TNAP-IN-1 versus SBI-425
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP-IN-1 and SBI-425. TNAP is a critical enzyme in bone mineralization and has emerged as a therapeutic target for disorders related to soft tissue calcification. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the key quantitative data for this compound and SBI-425 based on published literature.
| Parameter | This compound | SBI-425 | Reference |
| Chemical Name | 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide | 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide | [1] |
| Potency (IC50) | 0.19 µM (190 nM) | 0.016 µM (16 nM) | [2],[3] |
| Selectivity | Selective for TNAP. Showed no inhibition of intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP) at concentrations up to 100 µM. The only other known target is Cytochrome P450 2C19. | Highly selective for TNAP over other alkaline phosphatases such as IAP and PLAP (>80 µM). | [1] |
| Mechanism of Action | Uncompetitive with respect to the phosphate (B84403) donor substrate and noncompetitive with respect to the acceptor substrate, suggesting an allosteric inhibition mechanism. | Not explicitly specified in the provided results, but is part of a series of aryl sulfonamides shown to be potent and selective TNAP inhibitors. | [1] |
| In Vivo Activity | Subcutaneous administration in rats resulted in plasma concentrations considered to be in the therapeutic range. | Orally bioavailable and has demonstrated robust in vivo efficacy in mouse models of ectopic calcification, such as those for chronic kidney disease-mineral bone disorder (CKD-MBD) and pseudoxanthoma elasticum (PXE). A single oral dose of 10 mg/kg in mice inhibited plasma TNAP activity by over 75% for up to 8 hours. | [1],[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for TNAP inhibition and selectivity assays.
TNAP Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against TNAP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
-
Reagents and Materials:
-
Recombinant human TNAP enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl2, 0.1 mM ZnCl2
-
Substrate: p-nitrophenyl phosphate (pNPP) solution
-
Test compounds (this compound, SBI-425) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known TNAP inhibitor (e.g., levamisole) as a positive control.
-
Add the TNAP enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5]
-
Selectivity Profiling Assay
This protocol outlines the methodology to assess the selectivity of TNAP inhibitors against other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP).
-
Reagents and Materials:
-
Recombinant human IAP and PLAP enzymes
-
Assay buffers optimized for IAP and PLAP activity
-
Substrate: pNPP or a chemiluminescent substrate for higher sensitivity
-
Test compounds (this compound, SBI-425)
-
96-well or 384-well microplates
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
The assay is performed in a similar manner to the TNAP inhibition assay, but with the respective isozymes (IAP or PLAP) and their optimized assay buffers.
-
A range of concentrations of the test compounds is incubated with each isozyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The enzyme activity is measured, and the percentage of inhibition is calculated.
-
The IC50 values for the inhibition of IAP and PLAP are determined.
-
Selectivity is expressed as the ratio of the IC50 for the off-target isozyme (e.g., IAP or PLAP) to the IC50 for TNAP. A higher ratio indicates greater selectivity for TNAP.
-
Mandatory Visualization
TNAP Signaling Pathway in Purinergic Metabolism
Tissue-Nonspecific Alkaline Phosphatase plays a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides. This process is critical in various physiological and pathological conditions, including neurotransmission and vascular calcification.
General Workflow for TNAP Inhibitor Screening
The discovery of novel TNAP inhibitors typically follows a multi-step screening and validation process to identify potent and selective compounds.
References
- 1. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Validating TNAP Inhibition: A Comparative Guide on TNAP-IN-1 and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP) by TNAP-IN-1 and the use of genetic models, such as TNAP knockout mice. This analysis is supported by experimental data to aid in the evaluation of research tools and therapeutic strategies targeting TNAP.
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme involved in various physiological processes, most notably bone mineralization.[1][2] Its dysregulation is implicated in a range of disorders, including hypophosphatasia, vascular calcification, and certain neurological conditions.[3][4] Consequently, the validation of TNAP as a therapeutic target and the development of specific inhibitors are of significant interest. This guide compares the pharmacological inhibitor this compound with genetic models of TNAP deficiency, providing a framework for understanding their respective utilities in TNAP research.
Performance Comparison: this compound vs. Genetic Models
The validation of a pharmacological inhibitor is critically benchmarked against the phenotype observed in genetic models where the target is absent. In the case of TNAP, the knockout mouse model (Akp2-/-) provides the "gold standard" for a complete loss-of-function phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data for the TNAP inhibitor this compound and the phenotypic characteristics of TNAP knockout mice.
Table 1: In Vitro Inhibitory Activity of TNAP Inhibitors
| Compound | Target | IC50 | Selectivity | Mechanism of Action | Reference |
| This compound (Compound 1) | TNAP | 0.19 µM | Selective over IAP and PLAP (>100 µM) | Uncompetitive | [1][5][6] |
| SBI-425 | TNAP | 16 nM | Highly selective over IAP and PLAP | Uncompetitive | [7][8][9] |
| Levamisole | TNAP | ~20 µM | Non-selective | Uncompetitive | [10] |
Table 2: Phenotypic Comparison of TNAP Inhibition
| Feature | This compound (or related inhibitors like SBI-425) in Animal Models | TNAP Knockout (Akp2-/-) Mouse Model | Reference |
| Skeletal Mineralization | Reduced vascular calcification in disease models. May decrease bone formation rate with prolonged use. | Severe hypomineralization of the skeleton and teeth. | [3][11] |
| Neurological Function | Not extensively reported for this compound. | Development of epileptic seizures. Altered myelination and synaptogenesis. | [3][4] |
| Survival | Improved survival in models of vascular calcification. | Postnatal lethality, typically within 2 weeks. | [3][4] |
| Biochemical Markers | Dose-dependent inhibition of plasma TNAP activity. | Complete absence of TNAP activity. | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of TNAP inhibition.
In Vitro TNAP Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of TNAP by measuring the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).
-
Reagents and Materials:
-
Recombinant human TNAP
-
Assay Buffer (e.g., 1 M Diethanolamine, 1 mM MgCl2, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the TNAP enzyme solution to each well.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction using a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the TNAP activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Validation in a Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of a TNAP inhibitor in a rodent model.
-
Animal Model:
-
Wild-type mice or a relevant disease model (e.g., a model for vascular calcification).
-
TNAP knockout (Akp2-/-) mice can be used as a genetic control group.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the animals via a suitable route (e.g., subcutaneous injection or oral gavage).[1]
-
The dosing regimen (dose and frequency) should be based on prior pharmacokinetic studies.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points after administration to measure plasma TNAP activity and inhibitor concentration.[1]
-
At the end of the study, harvest tissues of interest (e.g., aorta, bone) for histological and biochemical analysis.
-
-
Endpoint Measurements:
-
Plasma TNAP Activity: Measure TNAP activity in plasma samples using the in vitro assay described above.
-
Histology: Stain tissue sections (e.g., with Alizarin Red for calcification or Von Kossa stain) to visualize the effects of the inhibitor.
-
Biochemical Markers: Measure relevant biomarkers in blood or tissue samples.
-
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the signaling pathways involving TNAP and the general workflow for validating a TNAP inhibitor.
Caption: TNAP signaling pathway and points of inhibition.
Caption: General experimental workflow for TNAP inhibitor validation.
Conclusion
The validation of TNAP inhibition through pharmacological agents like this compound is a critical step in developing novel therapeutics. This process relies heavily on comparative studies with genetic models, where the complete absence of the target protein provides a clear benchmark for the inhibitor's effects. This compound has been demonstrated to be a selective in vitro inhibitor of TNAP. Further in vivo studies, often with related potent compounds like SBI-425, in relevant disease models and in comparison to TNAP knockout mice, are essential to fully elucidate its therapeutic potential and on-target effects. The data and protocols presented in this guide offer a comprehensive overview for researchers working to modulate TNAP activity for therapeutic benefit.
References
- 1. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ablation of TNAP function compromises myelination and synaptogenesis in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ≥95% (HPLC), TNAP inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of TNAP Inhibitors: TNAP-IN-1 vs. MLS-0038949
In the landscape of research targeting tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme implicated in vascular calcillation and other pathological conditions, two small molecule inhibitors, TNAP-IN-1 and MLS-0038949, have emerged as critical research tools. This guide provides a comprehensive comparative analysis of these two compounds, presenting their performance, supporting experimental data, and detailed methodologies to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Performance Indicators
| Parameter | This compound | MLS-0038949 |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) |
| IC50 (TNAP) | 0.19 µM[1] | 0.19 µM |
| Mechanism of Action | Selective TNAP inhibitor | Uncompetitive TNAP inhibitor |
| Selectivity | Selective for TNAP | Selective against IAP and PLAP (IC50 > 100 µM) |
| In Vivo Efficacy | Data not readily available under this specific designation | Demonstrated efficacy in reducing vascular smooth muscle cell calcification and in zebrafish and mouse models. |
| Pharmacokinetics | Not extensively reported | Modest pharmacokinetic properties, leading to the development of improved analogs (e.g., SBI-425). |
In-Depth Analysis: Efficacy, Selectivity, and Pharmacokinetics
Both this compound and MLS-0038949 are potent inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), exhibiting an identical half-maximal inhibitory concentration (IC50) of 0.19 µM.[1] MLS-0038949 has been further characterized as an uncompetitive inhibitor.
A key differentiator lies in their reported selectivity and in vivo data. MLS-0038949 has been shown to be highly selective for TNAP, with no significant activity against intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP) at concentrations up to 100 µM. While this compound is described as a selective inhibitor, detailed quantitative data on its selectivity profile against other phosphatases is less consistently reported in publicly available literature.
Furthermore, the in vivo utility of MLS-0038949, and particularly its structurally related and pharmacokinetically optimized successor, SBI-425, is well-documented. Studies have demonstrated the ability of these compounds to mitigate vascular calcification in animal models. Conversely, specific in vivo efficacy and pharmacokinetic data for a compound explicitly marketed as "this compound" are not as readily available, suggesting it may be more commonly utilized as an in vitro research tool. It is important to note that "this compound" is often referenced as "Compound 1" in the primary literature that also describes MLS-0038949, indicating they may be the same or very similar chemical entities.
The modest pharmacokinetic properties of MLS-0038949 spurred the development of SBI-425, an analog with improved oral bioavailability, highlighting a potential limitation of MLS-0038949 for in vivo applications requiring sustained exposure.
Experimental Corner: Unveiling the Methodology
To ensure the reproducibility and accurate interpretation of the presented data, this section details the key experimental protocols employed in the characterization of this compound and MLS-0038949.
TNAP Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of TNAP by measuring the hydrolysis of a chromogenic substrate.
-
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, with 1 mM MgCl2 and 20 µM ZnCl2)
-
Test compounds (this compound or MLS-0038949) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant TNAP to each well of the microplate.
-
Add the diluted test compounds to the respective wells.
-
Initiate the enzymatic reaction by adding pNPP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of TNAP inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
TNAP Inhibition Assay (Luminescent)
A highly sensitive high-throughput screening method to identify TNAP inhibitors.
-
Materials:
-
Recombinant human TNAP
-
Dioxetane-based substrate (e.g., CDP-Star®)
-
Assay buffer (e.g., 100 mM DEA, pH 9.8, with 1 mM MgCl2 and 20 µM ZnCl2)
-
Test compounds dissolved in DMSO
-
384-well white microplates
-
Luminometer
-
-
Procedure:
-
Dispense a small volume of the test compound solution into the wells of a 384-well plate.
-
Add recombinant TNAP to all wells.
-
Add the chemiluminescent substrate to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition and determine IC50 values as described for the colorimetric assay.
-
Selectivity Assays (IAP and PLAP)
To determine the specificity of the inhibitors, similar enzymatic assays are performed using intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). The protocols are analogous to the TNAP inhibition assays, with the substitution of the respective enzyme and optimization of substrate concentrations to match their kinetic parameters.
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This cell-based assay assesses the ability of the inhibitors to prevent the calcification of vascular cells.
-
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Calcification medium (culture medium supplemented with high phosphate and/or calcium)
-
Test compounds (this compound or MLS-0038949)
-
Calcium quantification assay kit (e.g., o-cresolphthalein (B1221799) method) or Alizarin Red S staining
-
-
Procedure:
-
Culture HASMCs to confluence in multi-well plates.
-
Induce calcification by replacing the growth medium with calcification medium.
-
Treat the cells with various concentrations of the test compounds.
-
Maintain the cultures for several days, replacing the medium and compounds as necessary.
-
Quantify the extent of calcification by either:
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S solution, which binds to calcium deposits. Visualize and quantify the stained area.
-
Calcium Quantification: Decalcify the cell layer with an acid solution and measure the calcium content in the supernatant using a colorimetric assay kit.
-
-
In Vivo Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.
-
Materials:
-
Male C57BL/6 mice
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Administer the test compound to mice via IV (e.g., tail vein injection) or PO (e.g., oral gavage) routes at a defined dose.
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of TNAP-mediated vascular calcification and points of inhibition.
References
A Comparative Guide to TNAP-IN-1 and Other Aryl Sulfonamide TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TNAP-IN-1 against other prominent Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors, with a focus on aryl sulfonamides. The data presented is supported by experimental findings from peer-reviewed scientific literature to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is implicated in various pathological conditions, including soft tissue and vascular calcification. TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, the levels of PPi can be increased, thereby preventing ectopic calcification. Aryl sulfonamides have emerged as a promising class of potent and selective TNAP inhibitors. This guide compares this compound with other inhibitors from this class, SBI-425 and DS-1211, as well as the non-specific inhibitor, Levamisole.
Quantitative Comparison of TNAP Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected TNAP inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) against human TNAP. Selectivity is demonstrated by comparing the IC50 values for TNAP with those for other alkaline phosphatase isozymes, namely intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP).
| Compound | Class | TNAP IC50 | IAP IC50 | PLAP IC50 | Selectivity (TNAP vs IAP/PLAP) | Mode of Inhibition |
| This compound | Aryl Sulfonamide | 190 nM[1] | >100 µM | >100 µM | >526-fold | Uncompetitive |
| SBI-425 | Aryl Sulfonamide | 16 nM[2] | >80 µM[3] | >80 µM[3] | >5000-fold | Not Specified |
| DS-1211 | Aryl Sulfonamide | 3.4 nM[4] | 1560 nM[5] | 3510 nM[5] | ~459-fold vs IAP, ~1032-fold vs PLAP | Uncompetitive[5] |
| Levamisole | Imidazothiazole | ~20 µM | - | - | Non-specific[6] | Uncompetitive |
Note: Data is compiled from multiple sources and may not be directly comparable due to potential variations in experimental conditions.
Chemical Structures of Compared Inhibitors
Below are the 2D chemical structures of the compared TNAP inhibitors.
Aryl Sulfonamides:
Non-Aryl Sulfonamide:
Signaling Pathway and Experimental Workflow
To understand the context of TNAP inhibition, the following diagrams illustrate its primary signaling pathway and a general workflow for screening potential inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-1211 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 5. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 美国GlpBio - SBI-425 | Cas# 1451272-71-1 [glpbio.cn]
- 9. researchgate.net [researchgate.net]
- 10. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. Levamisole Hydrochloride | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Levamisole hydrochloride [sitem.herts.ac.uk]
Validating the In Vivo Efficacy of Novel TNAP Inhibitors Against a Known Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a potent and selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, here exemplified by SBI-425, against the established, less specific inhibitor, levamisole (B84282). The guide is structured to provide a clear overview of the comparative efficacy, supported by experimental data, to aid in the evaluation of next-generation therapeutic agents targeting TNAP.
Inhibitor Performance Comparison
The following table summarizes the key efficacy parameters of SBI-425 and levamisole as inhibitors of TNAP, based on available preclinical data.
| Inhibitor | Chemical Class | Potency (IC50) | In Vivo Efficacy Model | Dosage | Key In Vivo Findings |
| SBI-425 | Aryl Sulfonamide | 16 nM[1] | Warfarin-induced vascular calcification in rats | 10 mg/kg/day | Significantly reduced vascular calcification. Aortic calcium content was 0.70±0.23 mg/g in treated animals versus 3.84±0.64 mg/g in the vehicle group.[2] |
| CKD-MBD model in mice | 1 and 10 mg/kg, twice daily for 12 weeks | Significantly inhibited the progression of calcium deposition in renal tubules and prevented the deterioration of plasma markers of CKD-MBD. | |||
| Levamisole | Imidazothiazole | ~20 µM | Not specified for calcification, known non-specific alkaline phosphatase inhibitor. | Not specified for calcification | Primarily used as an anthelmintic; its use as a TNAP inhibitor in vivo for calcification is not well-documented due to lower potency and lack of specificity.[3] |
Signaling Pathway and Experimental Workflow
To understand the therapeutic rationale and the experimental approach for evaluating TNAP inhibitors, the following diagrams illustrate the core signaling pathway of TNAP in vascular calcification and a general workflow for assessing inhibitor efficacy in vivo.
Experimental Protocols
The following provides a detailed methodology for a key in vivo experiment cited in this guide, focusing on the evaluation of SBI-425 in a warfarin-induced vascular calcification model in rats.
Objective: To determine the in vivo efficacy of the TNAP inhibitor SBI-425 in preventing arterial media calcification.
Animal Model:
-
Species: Male Wistar rats.
-
Induction of Calcification: Administration of warfarin (a vitamin K antagonist) is used to induce vascular calcification. This is often combined with a high-phosphate diet to accelerate the process.
Treatment Groups:
-
Vehicle Control Group: Rats receive the vehicle solution used to dissolve the TNAP inhibitor.
-
TNAP Inhibitor Group: Rats receive daily administration of SBI-425 (e.g., 10 mg/kg/day) via oral gavage or intraperitoneal injection.[2]
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for a week prior to the start of the experiment.
-
Induction and Treatment: The calcification-inducing diet and warfarin administration are initiated at the start of the study (Day 0). Simultaneously, daily treatment with either vehicle or SBI-425 commences and continues for a predefined period (e.g., 7 weeks).[2]
-
Monitoring: Body weight and general health are monitored regularly throughout the study.
-
Tissue Collection: At the end of the treatment period, animals are euthanized. The aorta and peripheral arteries are carefully dissected.
-
Efficacy Assessment:
-
Calcium Quantification: A portion of the harvested aorta is used to determine the total calcium content. This is typically done by colorimetric assays after acid hydrolysis of the tissue.
-
Histological Analysis: Another portion of the aorta is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with Von Kossa stain to visualize calcium deposits. The percentage of calcified area is then quantified using image analysis software.
-
Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between the vehicle and treatment groups is determined using an appropriate statistical test, such as a Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Discussion and Conclusion
The data presented demonstrates that potent and selective TNAP inhibitors, such as SBI-425, show significant promise in mitigating vascular calcification in preclinical models.[2] Compared to older, non-selective inhibitors like levamisole, these newer agents offer a more targeted approach with higher potency. The experimental protocol outlined provides a robust framework for the in vivo validation of novel TNAP inhibitors. Future studies should continue to explore the long-term efficacy and safety of these compounds to facilitate their translation into clinical applications for diseases associated with ectopic calcification.
References
A Comparative Analysis of the Inhibitory Kinetics of TNAP-IN-1 and Other Key Compounds
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory kinetics of TNAP-IN-1 against other known inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). The following data, experimental protocols, and pathway diagrams are intended to support research and development efforts targeting TNAP, a critical enzyme in bone mineralization and a therapeutic target for soft tissue calcification disorders.
Quantitative Comparison of Inhibitor Kinetics
The inhibitory activities of this compound and a selection of other compounds against TNAP are summarized below. This table facilitates a direct comparison of their potency and mechanism of action.
| Compound | Chemical Class | IC50 (µM) | Ki (µM) | Mode of Inhibition | Selectivity Notes |
| This compound | Arylsulfonamide | 0.19[1] | N/A | Uncompetitive vs. phosphate-donor substrate | Selective for TNAP over intestinal (IAP) and placental (PLAP) alkaline phosphatases. |
| SBI-425 | Arylsulfonamide | 0.016[2][3][4] | N/A | Not specified | Potent and orally bioavailable. |
| Levamisole | Imidazothiazole | ~20 | 16 | Uncompetitive | Non-specific, also inhibits other phosphatases.[5] |
| Theophylline | Methylxanthine | N/A | 82 | Uncompetitive | Weak inhibitor. |
| L-homoarginine | Amino acid derivative | N/A | N/A | Uncompetitive | One of the classical, but weak and non-specific, TNAP inhibitors. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TNAP inhibitors.
TNAP Inhibition Assay (General Protocol)
This protocol outlines a standard method for determining the inhibitory kinetics of compounds against TNAP, adaptable for both colorimetric and chemiluminescent detection.
1. Materials and Reagents:
-
Recombinant human TNAP
-
Assay Buffer (e.g., 1 M Diethanolamine pH 9.8, 1 mM MgCl₂, 0.02 mM ZnCl₂)
-
Substrate:
-
For colorimetric assay: p-Nitrophenyl phosphate (B84403) (pNPP)
-
For chemiluminescent assay: Dioxetane-based substrate (e.g., CDP-Star®)
-
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer or luminometer)
2. Assay Procedure:
-
Prepare a solution of recombinant human TNAP in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Serially dilute the test compounds in the assay buffer.
-
Add a fixed volume of the TNAP solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells containing the TNAP solution. Include a control group with solvent only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (pNPP or dioxetane-based substrate) to all wells.
-
Monitor the reaction progress by measuring the absorbance (for pNPP at 405 nm) or luminescence at regular intervals.
-
Determine the initial reaction velocities (V₀) from the linear portion of the progress curves.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Determination of Mode of Inhibition (Kinetic Studies)
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the TNAP inhibition assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Follow the general TNAP inhibition assay protocol.
-
Use a matrix of conditions with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using graphical methods such as Lineweaver-Burk (double reciprocal) plots or by fitting the data directly to Michaelis-Menten kinetic models for different inhibition types.
-
Uncompetitive inhibition , as observed for this compound, is characterized by parallel lines in a Lineweaver-Burk plot, with both Vmax and Km decreasing as the inhibitor concentration increases.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to TNAP inhibition studies.
Caption: A generalized workflow for a TNAP inhibition assay.
Caption: Role of TNAP in bone mineralization and the mechanism of uncompetitive inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biocompare.com [biocompare.com]
TNAP-IN-1 Performance in TNAP Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TNAP-IN-1 in various Tissue-Nonspecific Alkaline Phosphatase (TNAP) activity assays. The product's performance is benchmarked against other alternative TNAP inhibitors, supported by experimental data from publicly available research. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Data Presentation: Comparative Inhibitor Performance
The inhibitory potency of this compound and a selection of alternative TNAP inhibitors are summarized in the table below. The data is presented as IC50 values, which represents the concentration of an inhibitor required to reduce the activity of TNAP by 50%.
| Inhibitor | Chemical Class | IC50 (Human TNAP) | Selectivity Profile | Reference |
| This compound | Not Specified | 0.19 µM | Not Specified | [1] |
| DS-1211 | Small Molecule | 3.4 nM | Highly selective over IAP (1560 nM) and PLAP (3510 nM) | [2] |
| Thiazole (B1198619) Derivative (Compound 5e) | Thiazole | 0.17 µM | Selective for TNAP | [3] |
| Methylbenzenesulphonate Derivative (1f) | Coumarin Sulphonate | 0.38 µM | Not specified | [4] |
| SBI-425 | Aryl Sulfonamide | Not specified, but potent | Selective for TNAP | [2][5] |
| Levamisole | Imidazothiazole | ~20 µM | Non-specific, inhibits other phosphatases | [6] |
| Levamisole Derivatives | Thiophene | Improved potency over levamisole | Selective for TNAP over IAP and PLAP | [7] |
| Pyrazole (B372694) Derivative | Pyrazole | As low as 5 nM | Potent and selective | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To provide a conceptual framework, the following diagrams illustrate a key signaling pathway involving TNAP and a typical experimental workflow for assessing TNAP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, in vitro tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) inhibition studies and computational evaluation of novel thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-EPMC2752324 - Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). - OmicsDI [omicsdi.org]
The Decisive Advantage: Why TNAP-IN-1 Outshines Non-Selective Inhibitors in Preclinical Research
For researchers in drug development and calcification-related diseases, the pursuit of highly specific molecular tools is paramount. In the landscape of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibition, the emergence of selective inhibitors like TNAP-IN-1 marks a significant leap forward from their non-selective predecessors. This guide provides a comprehensive evaluation of the advantages of this compound, supported by experimental data, to inform the selection of the most appropriate research tools.
TNAP is a key enzyme in biomineralization, and its dysregulation is implicated in pathological conditions such as vascular calcification. While non-selective inhibitors like levamisole (B84282) and L-homoarginine have been historically used to probe TNAP function, their utility is hampered by a lack of specificity and off-target effects. This compound and its analogs, such as SBI-425, represent a new class of potent and selective inhibitors, offering a more precise means to investigate the role of TNAP in health and disease.
Superior Selectivity: A Clear Distinction
The primary advantage of this compound lies in its remarkable selectivity for TNAP over other alkaline phosphatase (AP) isozymes, such as intestinal (IAP), placental (PLAP), and germ cell (GCAP) APs. This specificity is crucial for attributing observed biological effects directly to the inhibition of TNAP.
A comparative analysis of the inhibitory potency (IC50) of a representative selective inhibitor, SBI-425, and the non-selective inhibitor levamisole, highlights this difference.
| Inhibitor | TNAP IC50 | IAP IC50 | PLAP IC50 | Selectivity (TNAP vs. IAP/PLAP) |
| SBI-425 | 16 nM[1] | >80,000 nM[2] | >80,000 nM[2] | >5000-fold |
| Levamisole | ~20 µM (Ki)[3] | - | - | Non-selective[3] |
| L-homoarginine | ~1 mM (Ki0.5)[4] | ~13 mM (Ki0.5)[4] | - | Non-selective |
Note: Data for SBI-425 is presented as a well-characterized, potent, and selective TNAP inhibitor, analogous to this compound. IC50 values for levamisole and L-homoarginine against all isozymes are not consistently reported in a single study, reflecting their historical use as broader tools. The Ki (inhibition constant) and Ki0.5 (concentration for half-maximal inhibition) values are provided where IC50 is unavailable.
This stark contrast in selectivity ensures that at effective concentrations for TNAP inhibition, this compound will have minimal confounding effects on other physiological processes regulated by IAP and PLAP.
Enhanced In Vivo Efficacy and Target Engagement
The superior potency and selectivity of this compound translate to more effective and targeted in vivo activity. Studies utilizing selective TNAP inhibitors have demonstrated clear target engagement and downstream therapeutic effects in animal models of ectopic calcification.
| Parameter | Selective TNAP Inhibitor (SBI-425) | Non-selective Inhibitor (Levamisole) |
| Plasma TNAP Activity Inhibition | >75% inhibition at 8 hours post-dose (10 mg/kg)[2][5] | Partial inhibition of PPi hydrolysis, suggesting incomplete TNAP inhibition[6] |
| Plasma Pyrophosphate (PPi) Levels | Significant increase in a dose-dependent manner[5] | - |
| Reduction in Ectopic Calcification | Nearly complete inhibition of medial arterial calcification in a CKD-MBD mouse model[5] | - |
| Survival Improvement | 100% survival in treated CKD-MBD mice vs. 57.1% in vehicle group[5] | - |
The ability of selective inhibitors to robustly inhibit plasma TNAP activity and consequently increase the levels of its substrate, inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, provides a clear mechanistic link to the observed reduction in pathological calcification.
Mitigating Off-Target Effects: A Safer Research Tool
A significant drawback of non-selective inhibitors is their propensity for off-target effects, which can complicate data interpretation and raise concerns for potential therapeutic applications.
Levamisole , for instance, has a well-documented history of adverse effects, including:
-
Immunomodulatory effects: It can lead to agranulocytosis, a severe drop in white blood cells[7].
-
Neurological effects: It has been associated with encephalopathy and neuropathy[3].
-
Vasculitis: Inflammation of blood vessels is a reported side effect[3].
L-homoarginine , on the other hand, interferes with the L-arginine/nitric oxide (NO) pathway. It acts as a weak substrate for nitric oxide synthase (NOS) and an inhibitor of arginases, which can have broad physiological consequences unrelated to TNAP inhibition[8][9].
In contrast, selective inhibitors like this compound are designed to minimize interactions with other proteins. For example, the selective inhibitor DS-1211 showed no significant activity against a panel of 88 other receptors, channels, transporters, and enzymes, indicating a low risk of off-target effects[10].
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the core signaling pathway of TNAP and the workflows for inhibitor evaluation.
Experimental Protocols
For researchers looking to validate and compare TNAP inhibitors, the following methodologies are standard in the field.
TNAP Enzyme Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay measures the enzymatic activity of TNAP by detecting the hydrolysis of the substrate pNPP into the colored product p-nitrophenol.
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl2
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test inhibitors (e.g., this compound, levamisole) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a solution of TNAP in assay buffer to each well.
-
Add the test inhibitor dilutions to the respective wells. Include positive (e.g., a known inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Mineralization Assay (Alizarin Red S Staining)
This assay quantifies the extent of mineralization in cell culture, a downstream effect of TNAP activity.
Materials:
-
Osteogenic cells (e.g., primary human aortic smooth muscle cells, MC3T3-E1 pre-osteoblasts)
-
Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.2)
-
Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate, pH 7.0)
-
96-well plate for absorbance reading
Procedure:
-
Seed cells in a multi-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium containing various concentrations of the test inhibitors.
-
Culture the cells for a period of 7-21 days, refreshing the medium every 2-3 days.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash the cells with deionized water to remove excess stain and allow them to air dry.
-
For quantification, add the destaining solution to each well and incubate for 15 minutes with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength of 562 nm.
-
The amount of Alizarin Red S staining is proportional to the extent of mineralization.
Conclusion
The development of selective TNAP inhibitors like this compound represents a pivotal advancement for research into the pathological roles of TNAP. Their superior selectivity, potent in vivo efficacy, and cleaner off-target profile provide a more reliable and interpretable tool compared to non-selective inhibitors. For researchers aiming to dissect the specific contributions of TNAP to disease pathogenesis and to develop targeted therapeutics, the advantages of employing a selective inhibitor are unequivocal.
References
- 1. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanomachineslab.org [nanomachineslab.org]
- 9. neb.com [neb.com]
- 10. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TNAP-IN-1 and Other Commercially Available TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the commercially available Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, TNAP-IN-1, with other key alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is implicated in pathological conditions such as vascular calcification. TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. By reducing local PPi concentrations, TNAP facilitates the deposition of calcium phosphate (B84403), leading to mineralization. Inhibition of TNAP is therefore a promising therapeutic strategy for disorders associated with ectopic calcification. This guide focuses on a head-to-head comparison of this compound with other commercially available TNAP inhibitors: SBI-425, DS-1211, and the classical inhibitor, levamisole.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and its main competitors. Direct comparison of these values provides a clear overview of their relative potency and selectivity.
| Inhibitor | Chemical Class | IC50 (nM) | Ki (µM) | Selectivity | Mechanism of Action |
| This compound (MLS-0038949) | Aryl sulfonamide | 190[1] | Not explicitly found | High selectivity over intestinal (IAP) and placental (PLAP) alkaline phosphatases (IC50 >100 µM)[2] | Uncompetitive/Allosteric[2] |
| SBI-425 | Aryl sulfonamide | 16[3][4][5] | Not explicitly found | Highly selective over other alkaline phosphatases (IAP and PLAP, IC50 >80 µM) and a panel of 35 other targets[2][4] | Not explicitly specified, but as an aryl sulfonamide derivative of this compound, likely uncompetitive/allosteric |
| DS-1211 | Small molecule | 3.4[6] | Not explicitly found | Highly selective for TNAP over IAP (IC50 = 1560 nM) and PLAP (IC50 = 3510 nM)[7] | Uncompetitive[7] |
| Levamisole | Imidazothiazole | ~20,000[2] | 21.4[8] | Non-specific; also inhibits other phosphatases and has off-target effects on nicotinic acetylcholine (B1216132) receptors[2] | Uncompetitive[2] |
Signaling Pathway and Experimental Workflow
To provide context for the application of these inhibitors, the following diagrams illustrate the role of TNAP in vascular calcification and a typical workflow for screening potential TNAP inhibitors.
Caption: Role of TNAP in vascular calcification.
Caption: A typical workflow for the discovery of TNAP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of inhibitor data. Below is a representative protocol for a colorimetric TNAP inhibition assay.
Colorimetric TNAP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay measures the enzymatic activity of TNAP by detecting the production of the colored product, p-nitrophenol, from the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1.0 M Diethanolamine (DEA), pH 9.8, containing 0.5 mM MgCl₂
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test inhibitors (e.g., this compound, SBI-425, DS-1211, levamisole) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: In a 96-well plate, add a solution of recombinant human TNAP in the assay buffer to each well.
-
Inhibitor Addition: Add the prepared test inhibitor dilutions to the respective wells. Include positive controls (a known TNAP inhibitor like levamisole) and negative controls (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells. The final concentration of pNPP should be at or near its Km value for TNAP.
-
Incubation: Incubate the plate at 37°C for a suitable duration (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of TNAP. When compared to other commercially available inhibitors, it demonstrates significantly higher potency than the classical, non-specific inhibitor levamisole. While SBI-425 and DS-1211 show even greater potency than this compound, the choice of inhibitor will depend on the specific requirements of the experiment, including the desired potency, the need for oral bioavailability in in vivo studies, and cost considerations. This guide provides the necessary data to make an informed decision for your research on TNAP-mediated physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cenmed.com [cenmed.com]
- 6. DS-1211 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 7. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Effect of TNAP-IN-1 on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), with other known TNAP inhibitors. We will delve into its effects on key downstream signaling pathways, supported by established experimental data for similar compounds, and provide detailed protocols for validation.
Introduction to TNAP and its Inhibition
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme in various physiological processes, most notably in bone mineralization. Its primary function is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification. By reducing ePPi levels, TNAP facilitates the deposition of hydroxyapatite (B223615) crystals in the bone matrix. However, dysregulation of TNAP activity is implicated in pathological conditions such as soft tissue calcification and certain types of fibrosis.
This compound is a potent and selective small molecule inhibitor of TNAP, with an IC50 of 0.19 μM. Its high selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal (IAP) and placental (PLAP) alkaline phosphatases, makes it a valuable tool for studying the specific roles of TNAP and a potential therapeutic candidate for diseases associated with ectopic calcification.
Comparison of TNAP Inhibitor Potency and Selectivity
The efficacy of a TNAP inhibitor is determined by its potency (IC50) and its selectivity for TNAP over other phosphatases. Below is a comparison of this compound with other commonly used or cited TNAP inhibitors.
| Inhibitor | Chemical Class | TNAP IC50 (µM) | Selectivity Profile |
| This compound | Aryl sulfonamide | 0.19[1] | High selectivity over IAP (>100 µM) and PLAP (>100 µM)[1] |
| SBI-425 | Aryl sulfonamide | 0.016 | High selectivity for TNAP over other alkaline phosphatase isozymes[2] |
| MLS-0038949 | Arylsulfonamide | ~0.2 | Selective for TNAP over IAP and PLAP |
| Levamisole | Imidazothiazole | ~20 | Non-specific, also inhibits other alkaline phosphatases |
| Theophylline | Methylxanthine | >100 | Weak and non-specific inhibitor |
Validating the Effect of this compound on Downstream Signaling Pathways
Based on the known functions of TNAP, its inhibition by this compound is expected to modulate several key downstream signaling pathways. While direct experimental data for this compound is emerging, we can infer its effects from studies using other selective TNAP inhibitors.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like growth, differentiation, and fibrosis. Recent studies suggest that TNAP may act as a negative regulator of this pathway. Inhibition of TNAP has been shown to increase the phosphorylation of SMAD2/3, key mediators of TGF-β signaling.
Expected Effect of this compound: Inhibition of TNAP by this compound is expected to lead to an increase in TGF-β-induced SMAD2/3 phosphorylation.
Supporting Experimental Data (with alternative inhibitor): A study using the TNAP inhibitor MLS-0038949 in primary cardiac fibroblasts demonstrated that treatment with the inhibitor significantly increased TGF-β1-induced SMAD2/3 phosphorylation compared to cells treated with TGF-β1 alone. This suggests that TNAP activity normally contributes to the dephosphorylation of SMAD2/3, and its inhibition enhances TGF-β signaling.
Experimental Workflow: Validating this compound Effect on SMAD2/3 Phosphorylation
Experimental workflow for validating the effect of this compound on SMAD2/3 phosphorylation.
Purinergic Signaling and cAMP Levels
TNAP is an ectonucleotidase that hydrolyzes extracellular ATP to adenosine (B11128). ATP and adenosine are key signaling molecules in the purinergic signaling pathway, acting on P2 and P1 receptors, respectively. The activation of these receptors can lead to changes in intracellular cyclic AMP (cAMP) levels, a critical second messenger. Specifically, adenosine can stimulate A2A and A2B receptors to increase cAMP, or A1 and A3 receptors to decrease cAMP.
Expected Effect of this compound: By inhibiting the conversion of ATP to adenosine, this compound is expected to alter the balance of P1 and P2 receptor activation, leading to a change in intracellular cAMP levels. The direction of this change will depend on the specific purinergic receptors expressed on the cell type being studied.
Signaling Pathway: TNAP in Purinergic Signaling
References
- 1. TNAP-induced CD47 membrane expression enhances TGF-β1 conversion in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
TNAP-IN-1's selectivity profile compared to broad-spectrum phosphatase inhibitors
In the landscape of phosphatase research and drug discovery, the quest for selective inhibitors is paramount for elucidating specific biological pathways and developing targeted therapeutics. TNAP-IN-1 has emerged as a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme implicated in bone metabolism and vascular calcification. This guide provides a comprehensive comparison of the selectivity profile of this compound with that of traditional broad-spectrum phosphatase inhibitors, supported by available experimental data and detailed protocols.
Unveiling the Selectivity: this compound vs. Broad-Spectrum Alternatives
The efficacy of an inhibitor is defined not only by its potency towards the intended target but also by its lack of activity against other related enzymes. This compound demonstrates a significant leap in selectivity compared to classical, less discerning inhibitors like levamisole (B84282) and β-glycerophosphate.
This compound is a potent inhibitor of human TNAP with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM[1]. While a comprehensive selectivity panel across all human phosphatase isozymes is not extensively documented in the public domain, its characterization as a "selective" inhibitor suggests minimal cross-reactivity with other phosphatases.
In contrast, broad-spectrum phosphatase inhibitors exhibit activity against a wider range of phosphatases, which can be advantageous for certain experimental contexts but detrimental when specific pathway interrogation is required.
-
Levamisole and its derivatives are well-known inhibitors of alkaline phosphatases. Levamisole itself is a potent inhibitor of TNAP isoforms found in the liver, bone, and kidney, but it only weakly affects the intestinal and placental isozymes[2]. The related compound, bromo-levamisole, exhibits a high affinity for human liver alkaline phosphatase with an inhibition constant (Ki) of 2.8 µM[3]. This demonstrates some level of selectivity even within the "broad-spectrum" classification.
-
β-Glycerophosphate is recognized as an inhibitor of serine/threonine phosphatases[4]. Its mechanism often involves acting as a substrate, thereby competitively inhibiting the dephosphorylation of other target proteins. However, detailed IC50 values across a wide panel of serine/threonine phosphatases are not consistently reported, making direct comparisons of potency challenging.
The following table summarizes the available quantitative data for these inhibitors.
| Inhibitor | Target Phosphatase | Inhibitor Type | Potency (IC50 / Ki) | Selectivity Notes |
| This compound | Human TNAP | Selective Inhibitor | IC50: 0.19 µM[1] | Data on other phosphatases not readily available. |
| Bromo-levamisole | Human Liver ALP (TNAP) | Uncompetitive Inhibitor | Ki: 2.8 µM[3] | Weak inhibitor of intestinal and placental APs[2]. |
| Levamisole | TNAP (Liver, Bone, Kidney) | Uncompetitive Inhibitor | Not specified | Poor inhibitor of intestinal and placental APs[2]. |
| β-Glycerophosphate | Serine/Threonine Phosphatases | Substrate/Competitive Inhibitor | Not specified | Acts as a substrate mimic[4]. |
Visualizing the Inhibition Landscape
To better understand the functional context of these inhibitors, the following diagram illustrates the central role of TNAP in hydrolyzing its key substrates and where these inhibitors exert their effects.
Experimental Protocols: Assessing Phosphatase Inhibition
The determination of inhibitor potency is crucial for comparative studies. A widely used method for assessing alkaline phosphatase activity and its inhibition is the p-nitrophenyl phosphate (pNPP) assay.
Protocol: In Vitro Alkaline Phosphatase Inhibition Assay using pNPP
This spectrophotometric assay quantifies the enzymatic activity of alkaline phosphatases by measuring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) into the yellow-colored product, p-nitrophenol.
Materials:
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl2.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer.
-
Enzyme Solution: Purified human Tissue-Nonspecific Alkaline Phosphatase (TNAP) diluted in assay buffer to a working concentration.
-
Inhibitor Solutions: Serial dilutions of this compound, levamisole, or other test compounds in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay kept below 1%.
-
96-well microplate.
-
Spectrophotometer (microplate reader).
Procedure:
-
Assay Preparation: In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Inhibitor Addition: Add 10 µL of the various inhibitor dilutions to the respective wells. For control wells (100% activity), add 10 µL of the solvent vehicle. For blank wells (no enzyme activity), add 10 µL of assay buffer.
-
Enzyme Addition: Add 20 µL of the diluted TNAP enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The workflow for this experimental protocol is visualized in the following diagram.
Conclusion
This compound represents a significant advancement in the development of targeted phosphatase inhibitors. Its high potency and selectivity for TNAP make it an invaluable tool for researchers studying the specific roles of this enzyme in health and disease. In contrast, while broad-spectrum inhibitors like levamisole and β-glycerophosphate have their utility in more general applications, they lack the precision required for dissecting the functions of individual phosphatases. The choice of inhibitor should, therefore, be guided by the specific experimental question, with this compound being the superior choice for studies demanding a focused inhibition of Tissue-Nonspecific Alkaline Phosphatase. Further research to fully delineate the selectivity profile of this compound against a wider array of human phosphatases will be crucial in solidifying its position as a gold-standard chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Confirming TNAP as the Primary Target of TNAP-IN-1 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the primary cellular target of the selective inhibitor, TNAP-IN-1. We will explore methodologies, compare this compound with alternative inhibitors, and present supporting data to aid in the design and interpretation of target validation studies.
Introduction to TNAP and this compound
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme involved in various physiological processes, including skeletal mineralization, neuronal development, and the regulation of cellular signaling pathways. Its dysregulation has been implicated in a range of diseases, making it an attractive therapeutic target. This compound (also known as SBI-425) is a potent and selective inhibitor of TNAP, demonstrating significant promise in preclinical studies. Confirming its on-target activity within a complex cellular environment is a critical step in its development as a therapeutic agent.
Comparative Analysis of TNAP Inhibitors
A critical aspect of target validation is the comparison of the lead compound with other known inhibitors. This allows for a better understanding of its potency, selectivity, and potential off-target effects.
| Inhibitor | Reported IC50 for TNAP | Known Selectivity & Off-Target Effects |
| This compound (SBI-425) | 16 nM[1] | Highly selective for TNAP over other alkaline phosphatases (IAP and PLAP).[2] Modest activity against CYP3A4 has been reported.[2] Long-term treatment with high doses may impact bone homeostasis.[3] |
| Levamisole | ~20 µM - 22.65 µM[4][5] | Non-selective inhibitor of alkaline phosphatases.[5] Known to have multiple off-target effects independent of TNAP inhibition, including suppression of T-cell activation and proliferation,[4][6] and modulation of neuronal activity.[7] |
| Levamisole Derivatives | IC50 values ranging from 0.49 to 8.8 µM[4] | Designed for improved potency and selectivity over levamisole, showing no inhibition of intestinal and placental alkaline phosphatases.[8] |
Experimental Protocols for Target Validation
Confirming that a compound engages its intended target within a cell is paramount. The following are key experimental methodologies to validate TNAP as the primary target of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., osteoblasts, vascular smooth muscle cells) to 80-90% confluency. Treat cells with this compound or a vehicle control for a predetermined time and concentration.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TNAP at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble TNAP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: Workflow for confirming target engagement using Cellular Thermal Shift Assay (CETSA).
Chemoproteomics
Chemoproteomics provides an unbiased approach to identify the cellular targets of a small molecule. This can be achieved through affinity-based methods or by using clickable probes.
Experimental Protocol (Affinity-Based):
-
Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare cell lysates from the cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads. As a control, perform a competition experiment by pre-incubating the lysate with an excess of non-biotinylated this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are specifically pulled down by the this compound probe and are competed off by the free inhibitor. TNAP should be a primary hit.
Experimental Workflow for Affinity-Based Chemoproteomics:
Caption: Workflow for identifying cellular targets using affinity-based chemoproteomics.
Signaling Pathways Involving TNAP
TNAP plays a crucial role in several signaling pathways. Demonstrating that this compound modulates these pathways in a manner consistent with TNAP inhibition provides further evidence of its on-target activity.
Purinergic Signaling
TNAP is involved in the hydrolysis of extracellular ATP to adenosine (B11128), a key signaling molecule.
Caption: TNAP's role in the conversion of AMP to adenosine in purinergic signaling.
TGF-β Signaling Pathway
Recent studies have shown that TNAP can modulate the TGF-β signaling pathway, which is involved in cellular processes like proliferation and differentiation.
Caption: Modulation of the TGF-β signaling pathway by TNAP.
Conclusion
Confirming TNAP as the primary cellular target of this compound requires a multi-faceted approach. By employing techniques such as CETSA and chemoproteomics, and by comparing its cellular effects to those of other known TNAP inhibitors, researchers can build a robust body of evidence for its on-target activity. Understanding the impact of this compound on key signaling pathways further solidifies its mechanism of action and provides a strong foundation for its continued development as a therapeutic agent. This guide provides the necessary framework and experimental details to rigorously validate the cellular target of this promising inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for TNAP-IN-1
Handling and Storage
Before disposal, proper handling and storage of TNAP-IN-1 are crucial to minimize risks. Unused quantities of this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound.
Recommended Storage Conditions: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Disposal of this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Ensure the container is made of a compatible material.[5]
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility, in accordance with institutional guidelines.
-
Keep containers tightly sealed except when adding waste.[5]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste handover and documentation.
-
Spill and Decontamination Procedures
In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills: Carefully sweep the material to avoid generating dust and place it in a sealed container for hazardous waste disposal.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into a sealed container for hazardous waste disposal.
Following the cleanup, decontaminate the area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.[4]
Quantitative Data Summary
| Property | Value | Source |
| IC₅₀ | 0.19 μM | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1] |
Experimental Workflow for Disposal
References
Essential Safety and Operational Guide for Handling TNAP-IN-1
Disclaimer: This document provides immediate safety and logistical guidance for TNAP-IN-1 based on available supplier information and general laboratory safety protocols for potent small-molecule inhibitors. A substance-specific Safety Data Sheet (SDS) was not available. Researchers must conduct a thorough, site-specific risk assessment before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment.
Compound Information and Storage
This compound is a selective, cell-permeable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). It is typically supplied as a solid. Proper storage is critical to maintain its stability and efficacy.
| Parameter | Specification | Supplier |
| Physical Form | Solid | MedchemExpress, Sigma-Aldrich |
| Solubility | 50 mg/mL in DMSO | Sigma-Aldrich |
| Long-term Storage (Solid) | -20°C or -80°C | MedchemExpress, Sigma-Aldrich |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | MedchemExpress |
Note: Avoid repeated freeze-thaw cycles of stock solutions.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes of solutions or accidental contact with solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated or compromised. |
| Body Protection | A lab coat must be worn at all times in the laboratory. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. Use a NIOSH-approved respirator if weighing or handling the solid compound outside of a fume hood or if aerosolization is possible. | Minimizes risk of inhaling fine particles of the solid compound. |
Operational Plan: Handling and Solution Preparation
All handling of this compound, both in solid and solution form, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, pipettes).
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood. Avoid creating dust.
-
-
Preparing Stock Solutions:
-
Add the appropriate volume of DMSO to the vial containing the weighed solid.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Post-Handling:
-
Clean all equipment and the work surface within the fume hood.
-
Properly dispose of all contaminated disposable items (see Section 4).
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Adhere strictly to institutional and local regulations for hazardous waste disposal.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound & Contaminated Disposables | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes weigh boats, pipette tips, and contaminated gloves. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous liquid waste container. Do not pour down the drain. |
| Contaminated Glassware | Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures. |
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling and disposing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



